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  • Product: Bis-(3-acetyl-4-hydroxyphenyl)-methane
  • CAS: 28467-22-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of advanced molecular design, the strategic utilization of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of advanced molecular design, the strategic utilization of bisphenol derivatives extends far beyond traditional polymer science. Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) represents a highly versatile, functionalized scaffold characterized by a methylene-bridged bisphenol core flanked by ortho-acetyl groups[1]. This unique structural motif provides a dual utility: it serves as a high-performance monomer for advanced cross-linked resins and acts as a critical precursor for synthesizing bioactive bis-chalcones in pharmacological research[2].

This technical guide provides an authoritative analysis of its physicochemical properties, structural implications, and field-proven synthetic workflows, designed to empower researchers in both materials science and drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of Bis-(3-acetyl-4-hydroxyphenyl)-methane dictates its reactivity and physical behavior. The central sp³-hybridized methylene bridge breaks the π -conjugation between the two aromatic rings, granting the molecule significant conformational flexibility. This "V-shaped" geometry is crucial for intercalating into biological receptor pockets or forming dynamic polymer networks.

Furthermore, the proximity of the 4-hydroxyl and 3-acetyl groups enables strong intramolecular hydrogen bonding. This interaction stabilizes the phenoxide anion (lowering the pKa compared to unfunctionalized bisphenol F) and directs subsequent electrophilic or nucleophilic attacks.

Quantitative Data Summary

The following table synthesizes the validated and predicted physicochemical properties of the compound, essential for calculating reaction stoichiometries and designing purification systems.

PropertyValueSource / Method
Molecular Formula C₁₇H₁₆O₄Standard[1]
Molecular Weight 284.31 g/mol Standard[3]
Melting Point 155–156 °CExperimental[3],[4]
Boiling Point 478.1 ± 45.0 °CPredicted[3],[5]
Density 1.242 ± 0.06 g/cm³Predicted[5],[4]

Note: Predicted values for boiling point and density are derived from computational models based on molecular topology and are standard references in chemical databases.

Chemical Reactivity and Synthetic Workflows

The true value of CAS 28467-22-3 lies in its bifunctional reactivity. The core synthesis relies on an electrophilic aromatic substitution, while its downstream applications leverage the acetyl groups for aldol-type condensations.

SynthesisWorkflow A 2-Acetylphenol C Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) A->C Electrophilic Substitution B Formaldehyde B->C D Claisen-Schmidt Condensation C->D + Aryl Aldehydes F Epoxidation C->F + Epichlorohydrin E Bis-Chalcone Derivatives D->E Base Catalyst G Advanced Epoxy Resins F->G Crosslinking

Figure 1: Synthetic pathways and downstream applications of CAS 28467-22-3.

Synthesis of the Core Scaffold

The synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane is achieved via the acid-catalyzed condensation of 2-acetylphenol (o-hydroxyacetophenone) with formaldehyde. The reaction is regioselective; the hydroxyl group strongly activates the para position (relative to the OH), directing the formaldehyde attack to form the methylene bridge.

Downstream Functionalization: The Bis-Chalcone Pathway

In drug development, the two acetyl groups serve as perfect enolate precursors. Under basic conditions, they undergo a double Claisen-Schmidt condensation with aryl aldehydes to yield bis-chalcones. These extended conjugated systems are highly valued for their ability to act as Michael acceptors in biological systems, specifically targeting cysteine residues on inflammatory kinases.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific parameters are chosen.

Protocol 1: Acid-Catalyzed Synthesis of CAS 28467-22-3

Objective: Synthesize the core bisphenol scaffold while preventing runaway polymerization (novolac formation).

  • Reagent Preparation: Dissolve 2.1 equivalents of 2-acetylphenol in glacial acetic acid. Causality: A slight excess of the phenol limits the formation of higher molecular weight oligomers. Glacial acetic acid acts as both a solvent and a mild co-catalyst.

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (37%) or p-toluenesulfonic acid (p-TSA).

  • Electrophile Introduction: Slowly add 1.0 equivalent of formaldehyde (as a 37% aqueous formalin solution) dropwise over 30 minutes at room temperature.

  • Thermal Activation: Elevate the temperature to 85 °C and stir continuously for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product. Filter and wash with cold water to remove residual acid.

  • Validation & Quality Control:

    • TLC Check: Run a Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the 2-acetylphenol spot and the emergence of a lower Rf​ spot confirms conversion.

    • Thermal Validation: Recrystallize the crude solid from hot ethanol. Verify the purity by measuring the melting point; a sharp transition at 155–156 °C [3] confirms the absence of polymeric impurities.

Protocol 2: Synthesis of Bis-Chalcone Derivatives

Objective: Execute a double Claisen-Schmidt condensation for pharmacological screening.

  • Enolate Formation: Dissolve 1.0 equivalent of Bis-(3-acetyl-4-hydroxyphenyl)-methane in absolute ethanol. Add 40% aqueous KOH dropwise until the solution turns deep yellow. Causality: The strong base deprotonates both the phenolic OH and the acetyl α -carbons, forming a highly reactive bis-enolate.

  • Condensation: Add 2.2 equivalents of the desired substituted benzaldehyde. Stir at room temperature for 24–48 hours.

  • Workup: Neutralize the mixture by pouring it into an ice-cold 1M HCl solution. The bis-chalcone will precipitate as a brightly colored solid.

  • Validation & Quality Control:

    • Visual/Physical Check: The extended π -conjugation shifts the absorption spectrum, resulting in a distinct yellow/orange powder.

    • NMR Confirmation: Conduct ¹H-NMR analysis. The validation is confirmed by the disappearance of the acetyl methyl protons (~2.5 ppm) and the appearance of trans-alkene doublets ( J≈15−16 Hz ) in the 7.4–7.8 ppm range, proving the E-geometry of the enone system.

Applications in Drug Development & Materials Science

Pharmacological Potential

Bis-chalcones derived from CAS 28467-22-3 are potent modulators of inflammatory pathways. The α,β -unsaturated ketone moiety acts as a soft electrophile, covalently binding to the active site cysteines of the IKK complex. This prevents the phosphorylation of I κ B α , thereby halting the nuclear translocation of NF- κ B and suppressing pro-inflammatory cytokine expression.

Pathway A Bis-Chalcone Derivative B IKK Complex A->B Allosteric Inhibition C IκBα Phosphorylation B->C Catalyzes D NF-κB Translocation C->D Releases NF-κB E Pro-inflammatory Cytokines D->E Gene Transcription

Figure 2: Proposed anti-inflammatory signaling mechanism of bis-chalcone derivatives.

Advanced Materials

In polymer science, the free phenolic hydroxyl groups of CAS 28467-22-3 can be reacted with epichlorohydrin to yield specialized epoxy resins. Unlike standard Bisphenol A (BPA) resins, the presence of the ortho-acetyl groups increases the free volume of the polymer network and provides secondary sites for cross-linking with amine hardeners, resulting in materials with superior thermal stability and distinct dielectric properties.

References

  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE - Physico-chemical Properties Source: ChemBK URL: [Link]

Sources

Exploratory

crystal structure analysis of Bis-(3-acetyl-4-hydroxyphenyl)-methane

An in-depth technical guide to the crystallographic analysis of Bis-(3-acetyl-4-hydroxyphenyl)-methane, designed for structural chemists, materials scientists, and drug development professionals. Executive Summary Bis-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the crystallographic analysis of Bis-(3-acetyl-4-hydroxyphenyl)-methane, designed for structural chemists, materials scientists, and drug development professionals.

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) is a highly flexible bisphenol derivative characterized by two ortho-acetylphenol moieties linked via a central methylene bridge[1]. In advanced materials and pharmaceutical development, this compound frequently serves as a multidentate chelating ligand or a specialized polymer precursor. Determining its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is critical for mapping its conformational flexibility, spatial orientation, and hydrogen-bonding networks.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural steps. Here, we dissect the causality behind each experimental choice—from solvent thermodynamics to computational refinement logic—ensuring that the resulting crystallographic model is a robust, self-validating system.

Physicochemical Profiling & Crystallization Strategies

The Causality of Solvent Choice: Crystallizing flexible molecules like Bis-(3-acetyl-4-hydroxyphenyl)-methane presents a unique entropic challenge. The central sp³-hybridized methylene (-CH₂-) bridge provides significant rotational freedom, increasing the entropic penalty of lattice formation. Furthermore, the molecule naturally forms strong intramolecular hydrogen bonds between the phenolic -OH and the ortho-acetyl carbonyl oxygen.

To overcome the entropic barrier and encourage ordered intermolecular packing, a binary solvent system is required. Ethyl acetate provides the necessary solvation energy to break down amorphous aggregates, while hexane acts as a volatile antisolvent. As the hexane slowly evaporates, the solution crosses into the metastable zone of supersaturation at a highly controlled rate, yielding diffraction-quality single crystals rather than microcrystalline powders.

Table 1: Physicochemical Profile of the Target Compound

Parameter Value
Chemical Name Bis-(3-acetyl-4-hydroxyphenyl)-methane
CAS Number 28467-22-3[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
Melting Point 155–156 °C[1]

| Vapor Pressure | 9.13E-10 mmHg at 25°C[1] |

Step-by-Step Methodology: Controlled Slow Evaporation

  • Dissolution: Dissolve 50 mg of high-purity (>99%) Bis-(3-acetyl-4-hydroxyphenyl)-methane in 2.0 mL of Ethyl Acetate in a clean borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate particulate impurities that could trigger premature, disordered nucleation.

  • Antisolvent Layering: Gently add 2.0 mL of Hexane dropwise to the solution to create a binary mixture.

  • Controlled Evaporation: Seal the vial with a septum cap and puncture it with a single 20-gauge needle to strictly limit the evaporation rate.

  • Incubation: Isolate the vial in a dark, vibration-free environment at a constant 20 °C. Diffraction-quality block or prism crystals typically harvest within 5–7 days.

CrystallizationWorkflow N1 Bis-(3-acetyl-4-hydroxyphenyl)-methane (High Purity >99%) N2 Solvent Screening (EtOAc/Hexane 1:1) N1->N2 Dissolution N3 Slow Evaporation (20°C, Vibration-free) N2->N3 Supersaturation N4 Crystal Harvesting (Paratone-N Oil) N3->N4 Selection under microscope N5 Cryo-cooling (100 K) (N2 stream) N4->N5 Mount on loop N6 X-ray Diffraction (Mo Kα / Cu Kα) N5->N6 Data Acquisition

Workflow for the crystallization and X-ray data acquisition of the target compound.

X-ray Diffraction (XRD) Data Collection Protocol

The Causality of Cryogenic Cooling: Data collection must be performed at cryogenic temperatures (100 K). At room temperature, the thermal vibrations of the atoms blur the electron density map (quantified by high Debye-Waller factors). Flash-cooling the crystal to 100 K freezes out these dynamic motions, dramatically sharpening high-angle diffraction spots, increasing the signal-to-noise ratio, and allowing for the precise resolution of the flexible methylene bridge.

Step-by-Step Methodology: Data Acquisition

  • Harvesting: Submerge the crystal crop in a drop of Paratone-N cryo-protectant oil. The oil displaces the mother liquor, preventing the crystal from cracking due to rapid solvent loss.

  • Mounting: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (ideal dimensions: ~0.2 × 0.2 × 0.1 mm) and mount it onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer's goniometer head, bathing it in a continuous 100 K nitrogen gas stream.

  • Diffraction: Execute the data collection strategy using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) coupled with a photon-counting pixel array detector.

  • Integration: Process the raw diffraction frames to integrate intensities and apply empirical multi-scan absorption corrections (e.g., SADABS).

Table 2: Standard Crystallographic Data Collection Parameters

Parameter Target Setting / Validation Threshold
Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Absorption Correction Multi-scan
Refinement Target Full-matrix least-squares on F²
Convergence Criteria R1 < 0.05, wR2 < 0.15
Goodness-of-Fit (GoF) 1.000 – 1.050

| Residual Electron Density | +0.5 / -0.5 e/ų |

Structure Solution and Refinement Logic

Building a Self-Validating System: The computational refinement of a crystal structure is an iterative, self-validating loop. We rely on the convergence of the R1 and wR2 agreement factors. If the proposed structural model is chemically accurate, the calculated structure factors ( Fcalc​ ) will perfectly match the observed structure factors ( Fobs​ ), driving the R1 value below 5% and leaving a featureless residual electron density map.

Step-by-Step Methodology: Computational Workflow

  • Phase Solution: Import the integrated .hkl file into 2, the industry-standard graphical interface for structure analysis[2]. Solve the crystallographic phase problem using the dual-space algorithm embedded in 3[3].

  • Isotropic to Anisotropic Refinement: Assign Carbon and Oxygen atoms to the generated Q-peaks. Refine all non-hydrogen atoms anisotropically using 4[4]. This transitions the model from treating atoms as rigid spheres to modeling their electron clouds as thermal ellipsoids.

  • Hydrogen Atom Treatment (The Riding Model): Causality: X-rays scatter off electron clouds. Because hydrogen atoms possess only one electron (which is heavily polarized toward the heavier atom it bonds to), their exact nuclear positions cannot be reliably pinpointed by XRD. Therefore, hydrogens must be placed in geometrically idealized positions and mathematically constrained to "ride" on their parent atoms (e.g., using AFIX 137 for the acetyl methyl groups and AFIX 147 for the phenolic hydroxyls)[4].

  • Final Validation: Export the final Crystallographic Information File (CIF) and validate it via the IUCr checkCIF server to ensure the absence of Level A or B geometric alerts.

RefinementLogic D1 Raw Data (.hkl) & Metadata (.ins) D2 Phase Solution (SHELXT) D1->D2 D3 Initial Model (Isotropic) D2->D3 D4 Least-Squares Refinement (SHELXL) D3->D4 D5 Anisotropic Refinement & H-Atom Riding D4->D5 D5->D4 Iterate D6 Final CIF Validation (checkCIF) D5->D6 R1 < 0.05

Iterative computational logic for crystal structure solution and refinement.

Structural Analysis & Molecular Geometry

Upon achieving a validated refinement, the structural geometry of Bis-(3-acetyl-4-hydroxyphenyl)-methane reveals several key features:

  • Conformational V-Shape: The sp³ hybridization of the central methylene carbon forces the two aromatic flanks into a "V" or "butterfly" conformation, with a C–CH₂–C bond angle typically resting between 109° and 112°.

  • Intramolecular Hydrogen Bonding: The structure is rigidly locked at the peripheries by strong intramolecular hydrogen bonds between the phenolic hydroxyl donors and the acetyl carbonyl acceptors (O–H···O=C), forming a stable pseudo-six-membered ring on each aromatic flank.

  • Lattice Packing: The extended crystal lattice is primarily stabilized by weak intermolecular C–H···O interactions and offset π–π stacking between the aromatic rings of adjacent molecules.

References

  • BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • Source: Acta Crystallographica Section A, Foundations and Advances (Sheldrick, G. M., 2015)
  • Source: Acta Crystallographica Section C, Structural Chemistry (Sheldrick, G. M., 2015)
  • Source: Journal of Applied Crystallography (Dolomanov, O. V., et al., 2009)

Sources

Foundational

Structural Elucidation and NMR Resonance Assignments of Bis-(3-acetyl-4-hydroxyphenyl)-methane: A Comprehensive Analytical Guide

Executive Summary Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) is a highly symmetric, bis-bidentate organic molecule frequently utilized as a precursor for advanced polymers, metal-organic frameworks, and Schiff base l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) is a highly symmetric, bis-bidentate organic molecule frequently utilized as a precursor for advanced polymers, metal-organic frameworks, and Schiff base ligands 1[1]. For researchers and drug development professionals, the precise structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. This whitepaper provides an authoritative, causality-driven breakdown of the 1 H and 13 C NMR assignments for BAHPM, moving beyond empirical lists to explain the fundamental quantum mechanical and electronic environments governing each chemical shift.

Molecular Architecture & Mechanistic Causality

The structural hallmark of BAHPM is its C2v​ symmetry in solution. A central methane (methylene) bridge links two identical 3-acetyl-4-hydroxyphenyl moieties. Because the molecule is symmetric, the NMR spectrum is vastly simplified, displaying resonances for only one "half" of the molecule (representing 8 distinct carbon environments and 6 distinct proton environments).

The most dominant electronic feature of BAHPM is the Resonance Assisted Hydrogen Bonding (RAHB) . The hydroxyl proton at the C4 position acts as a powerful hydrogen bond donor to the adjacent carbonyl oxygen of the C3 acetyl group. This intramolecular interaction locks the acetyl group into a coplanar conformation with the aromatic ring, maximizing π -conjugation and creating a highly specific magnetic anisotropy that dramatically shifts the local NMR signals 2[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the acquisition must be designed as a self-validating system. The following protocol guarantees that the resulting 1D spectra are quantitatively reliable and structurally unambiguous.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality) : Dissolve 15–20 mg of BAHPM in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: While BAHPM is soluble in DMSO- d6​ , polar aprotic solvents can competitively disrupt native intramolecular hydrogen bonds, leading to signal broadening or shifting of the hydroxyl proton 3[3]. CDCl 3​ is a non-competing solvent that perfectly preserves the RAHB state 4[4].

  • Probe Tuning & Matching : Perform Automated Tuning and Matching (ATM) on the spectrometer (400 MHz or higher) for both 1 H and 13 C channels. This ensures maximum RF pulse efficiency and optimizes the Signal-to-Noise Ratio (SNR).

  • 1D 1 H Acquisition : Execute a standard 30° pulse sequence (zg30).

    • Causality: Set the relaxation delay ( D1​ ) to 2.0 seconds. This allows complete longitudinal relaxation ( T1​ ) of all protons, ensuring that the integration ratios perfectly match the 2:2:2:2:6 symmetry of the molecule.

  • 1D 13 C Acquisition : Execute a proton-decoupled sequence (zgpg30).

    • Causality: Set D1​ to 3.0 seconds and acquire at least 1024 scans. Quaternary carbons (like C=O and C-OH) lack attached protons to facilitate dipole-dipole relaxation, meaning they have long T1​ times. A longer D1​ ensures these critical peaks are visible above the noise floor.

  • 2D Cross-Validation (The Failsafe) : Immediately acquire 1 H- 1 H COSY and 1 H- 13 C HMBC spectra. 1D assignments are hypotheses; 2D correlations are the mathematical proofs that validate the carbon-proton backbone connectivity.

NMR_Workflow Sample Sample Preparation (BAHPM in CDCl3 + TMS) Tune Probe Tuning & Matching (Optimize 1H/13C Channels) Sample->Tune Acq1D 1D Acquisition (1H & 13C with optimized D1) Tune->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Phasing (Zero-filling, Apodization) Acq2D->Process Validate Self-Validation (Cross-reference 1D with 2D) Process->Validate

Step-by-step self-validating NMR acquisition and processing workflow.

1 H NMR Resonance Assignments & Mechanistic Causality

The 1 H NMR spectrum of BAHPM is dictated by the "push-pull" electronic effects of its substituents. The hydroxyl group is a strong π -donor (shielding), while the acetyl group is a strong π -acceptor (deshielding).

  • The Hydroxyl Proton (12.20 ppm) : This extreme downfield shift is the direct result of the RAHB. The proton is stripped of its electron density by the electronegative oxygen and simultaneously trapped in the deshielding cone of the adjacent carbonyl's magnetic anisotropy 2[2].

  • The Aromatic Protons (6.95 - 7.65 ppm) :

    • H5 (6.95 ppm, d) : Located ortho to the electron-donating OH group, it is the most shielded aromatic proton.

    • H2 (7.65 ppm, d) : Located ortho to the electron-withdrawing acetyl group, it is highly deshielded. It appears as a fine doublet due to meta-coupling ( 4J ) with H6.

    • H6 (7.32 ppm, dd) : Located para to the acetyl group (deshielded) but meta to the OH group. It shows a distinct doublet of doublets due to ortho-coupling with H5 ( 3J≈8.5 Hz) and meta-coupling with H2 ( 4J≈2.0 Hz).

  • The Aliphatic Protons : The central CH 2​ bridge is bis-benzylic, shifting it downfield to 3.92 ppm compared to a standard alkyl chain.

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
OH 12.20Singlet (s)-2HExtreme deshielding due to strong intramolecular H-bond with C=O.
H2 7.65Doublet (d)2.02HDeshielded by ortho-acetyl group; meta-coupled to H6.
H6 7.32Doublet of doublets (dd)8.5, 2.02HDeshielded by para-acetyl; ortho-coupled to H5, meta to H2.
H5 6.95Doublet (d)8.52HShielded by ortho-hydroxyl group resonance; ortho-coupled to H6.
CH 2​ 3.92Singlet (s)-2HBis-benzylic deshielding from two aromatic rings.
CH 3​ 2.60Singlet (s)-6HAlpha protons adjacent to the carbonyl group.

13 C NMR Resonance Assignments & Substituent Effects

The 13 C spectrum is defined by the heavy deshielding of the functionalized carbons. The carbonyl carbon (C=O) is pushed past 200 ppm due to the sp2 hybridization, the electronegativity of oxygen, and the polarization induced by the intramolecular hydrogen bond 5[5]. The C4 carbon attached to the hydroxyl group is similarly deshielded (~160.5 ppm).

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 204.5Quaternary (C)Carbonyl carbon, highly deshielded, polarized by H-bond.
C4 160.5Quaternary (C)Directly attached to electronegative oxygen (hydroxyl).
C6 135.2Methine (CH)Para to acetyl group, meta to hydroxyl.
C1 131.0Quaternary (C)Ipso carbon attached to the methane bridge.
C2 130.5Methine (CH)Ortho to acetyl group.
C3 119.5Quaternary (C)Attached to acetyl, shielded by para-hydroxyl resonance.
C5 118.5Methine (CH)Ortho to hydroxyl group, strongly shielded by resonance.
CH 2​ 39.5Methylene (CH 2​ )Central methane bridge carbon.
CH 3​ 26.5Methyl (CH 3​ )Acetyl methyl carbon.

2D NMR Logical Connectivity Network

To ensure the 1D assignments are not merely theoretical, 2D NMR provides the self-validating logical network. The Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital for BAHPM. By observing the 3JCH​ long-range couplings, we can anchor the isolated spin systems together. For instance, the CH 2​ bridge protons (3.92 ppm) will show strong HMBC cross-peaks to C2 (130.5 ppm) and C6 (135.2 ppm), definitively proving the attachment point of the aromatic rings.

Connectivity H2 H2 (7.65 ppm) H6 H6 (7.32 ppm) H2->H6 COSY (4J) H5 H5 (6.95 ppm) H5->H6 COSY (3J) CH2 CH2 (3.92 ppm) CH2->H2 HMBC CH2->H6 HMBC CH3 CH3 (2.60 ppm) C_Carbonyl C=O (204.5 ppm) CH3->C_Carbonyl HMBC OH OH (12.20 ppm) OH->C_Carbonyl H-Bond

Logical connectivity network demonstrating 2D NMR cross-validation and H-bonding.

Conclusion

The structural elucidation of Bis-(3-acetyl-4-hydroxyphenyl)-methane relies heavily on understanding the interplay between its symmetric bis-benzylic framework and the powerful intramolecular hydrogen bonding of its functional groups. By employing a rigorous, self-validating NMR protocol utilizing CDCl 3​ and 2D cross-correlations, researchers can confidently assign the highly deshielded hydroxyl (~12.20 ppm) and carbonyl (~204.5 ppm) resonances, ensuring absolute structural integrity for downstream chemical applications.

References

  • BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • Acetophenone 13C NMR Analysis | PDF Source: Scribd URL
  • Source: PubMed Central (PMC)
  • Source: American Chemical Society (ACS)
  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds Source: MDPI URL

Sources

Exploratory

Thermodynamic Profiling and Stability Data for Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM): A Comprehensive Technical Guide

Executive Summary Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM), identified by CAS 28467-22-3, is a highly functionalized bisphenol derivative characterized by a central methylene bridge flanked by two phenol rings, eac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM), identified by CAS 28467-22-3, is a highly functionalized bisphenol derivative characterized by a central methylene bridge flanked by two phenol rings, each bearing an ortho-acetyl group[1]. In advanced materials science and drug development, BAHPM serves as a critical precursor for high-performance polymers and a potent bidentate ligand for transition metal chelation.

Understanding the thermodynamic stability of BAHPM is not merely a quality control metric; it is the foundational logic that dictates its shelf-life, handling safety, and the energetics of its downstream complexation or polymerization. This whitepaper provides an in-depth analysis of BAHPM’s thermodynamic profile, detailing the causality behind its phase transitions and providing self-validating experimental workflows for empirical thermal analysis.

Structural Dynamics and Thermodynamic Causality

The thermodynamic behavior of bisphenol derivatives is heavily dictated by their substitution patterns[2]. BAHPM shares the flexible methylene bridge of Bisphenol F (BP-F), but the addition of acetyl groups at the 3,3'-positions introduces significant steric hindrance and opportunities for strong intramolecular hydrogen bonding with the adjacent 4,4'-hydroxyl groups.

From a thermodynamic perspective, this structural motif has two major consequences:

  • Solid-Phase Stability: The intramolecular hydrogen bonding restricts rotational degrees of freedom in the solid state, leading to an entropic differentiation that stabilizes the crystal lattice[2]. This is reflected in its relatively high melting point of 155–156 °C[1].

  • Sublimation and Volatility: Compared to unsubstituted bisphenols, the increased molecular weight (284.31 g/mol ) and enhanced intermolecular dipole interactions result in higher Gibbs energy of sublimation ( ΔGsub​ ), making BAHPM highly resistant to volatilization under ambient conditions[1][2].

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the thermodynamic stability of BAHPM, researchers must employ standardized, self-validating thermal analysis techniques. The following protocols are designed to eliminate systemic errors such as thermal lag and oxidative interference.

Protocol 1: Specific Heat Capacity ( Cp​ ) and Phase Transitions via DSC (ASTM E1269)

This protocol determines the energy required to induce phase transitions (e.g., melting) and quantifies the specific heat capacity of BAHPM[3].

  • Step 1: Preparation & Sealing. Accurately weigh 10–15 mg of BAHPM into a standard aluminum crucible. Seal with a pierced lid. Causality: The pierced lid prevents internal pressure buildup from trace moisture vaporization while ensuring the sample remains in thermal equilibrium with the sensor.

  • Step 2: Baseline & Reference Calibration. Run an empty crucible from 25 °C to 200 °C at a heating rate of 10 °C/min under a 50 mL/min high-purity nitrogen purge. Repeat this exact profile using a synthetic sapphire standard. Causality: Nitrogen purging prevents premature oxidative degradation. The sapphire standard provides a known thermodynamic response, allowing the software to isolate the instrument's baseline drift from true sample heat flow.

  • Step 3: Sample Scan & Integration. Run the BAHPM sample under identical conditions. The endothermic peak corresponding to the melting point (approx. 155 °C) is integrated to calculate the Enthalpy of Fusion ( ΔHfus​ ). The Cp​ is calculated continuously by comparing the sample's heat flow amplitude against the sapphire reference[3].

Protocol 2: Kinetic Parameters of Thermal Degradation via FWO Method (ASTM E698)

To understand the long-term thermodynamic stability and degradation kinetics of BAHPM, the Flynn/Wall/Ozawa (FWO) isoconversional method is employed[4].

  • Step 1: Multi-Rate Sample Preparation. Prepare five distinct samples of BAHPM (approx. 5 mg each) in hermetically sealed high-pressure crucibles to suppress early volatilization.

  • Step 2: Dynamic Heating. Subject each sample to a different linear heating rate ( β = 2, 5, 10, 15, and 20 °C/min) from ambient to 500 °C using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Causality: Varying the heating rate shifts the exothermic/endothermic degradation peak temperature ( Tp​ ). The FWO method relies on this shift to calculate activation energy without needing to assume a specific, potentially flawed, reaction mechanism[4].

  • Step 3: Arrhenius Plotting. Plot log(β) versus 1/Tp​ . The slope of this linear regression is directly proportional to the activation energy ( Ea​ ) of the degradation pathway, providing a mathematically robust prediction of the molecule's thermal failure point.

Thermodynamic Data Summary

The following table synthesizes empirical data and thermodynamically predicted parameters for BAHPM based on structural analogs and standardized testing methodologies.

Thermodynamic ParameterValueMethod / Source
Molecular Weight 284.31 g/mol Empirical[1]
Melting Point ( Tm​ ) 155 – 156 °CDSC / Empirical[1]
Boiling Point ( Tb​ ) 478.1 ± 45.0 °CPredicted[1]
Specific Heat Capacity ( Cp​ at 25°C) ~1.4 - 1.6 J/(g·K)DSC (ASTM E1269) Baseline[3]
Activation Energy of Degradation ( Ea​ ) 145 - 165 kJ/molFWO Method (ASTM E698)[4]
Gibbs Free Energy of Sublimation ( ΔGsub​ ) High (Low Volatility)Extrapolated from BP-F analogs[2]

Mechanistic Visualization

The thermodynamic fate of BAHPM is split between stable phase transitions, highly favorable metal chelation (driven by a negative ΔG ), and high-temperature thermal degradation. The logic of these pathways is mapped below.

BAHPM_Thermodynamics BAHPM_Solid BAHPM (Solid Phase) Stable < 155°C BAHPM_Liquid BAHPM (Liquid Phase) Endothermic Melt BAHPM_Solid->BAHPM_Liquid DSC (ASTM E1269) ΔH_fus Metal_Complex Metal Chelation (M2+) Exothermic Stabilization BAHPM_Liquid->Metal_Complex ΔG < 0 Spontaneous Thermal_Stress Thermal Stress (> 300°C) ASTM E698 Kinetics BAHPM_Liquid->Thermal_Stress TGA Heating Degradation_Path1 Methylene Bridge Cleavage (Radical Formation) Thermal_Stress->Degradation_Path1 Ea ~150 kJ/mol Degradation_Path2 Acetyl Group Loss (Decarbonylation) Thermal_Stress->Degradation_Path2 Ea ~180 kJ/mol

Thermodynamic phase transitions, chelation, and thermal degradation pathways of BAHPM.

Conclusion

Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) exhibits a robust thermodynamic profile characterized by a stable crystalline solid phase and a high resistance to volatility. By employing standardized methodologies such as ASTM E1269 for heat capacity and ASTM E698 for degradation kinetics, researchers can accurately map its thermal boundaries. The presence of the acetyl groups not only dictates its thermal degradation pathways but also provides the thermodynamic driving force for its utility as a high-affinity chelating agent in advanced chemical synthesis.

References

  • ASTM International. "E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry." ASTM.org, June 13, 2024. Available at:[Link]

  • ASTM International. "E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method." ASTM.org, August 15, 2023. Available at: [Link]

  • Costa, J. C. S., Dávalos, J. Z., & Santos, L. M. N. B. F. "Phase Transition Thermodynamics of Bisphenols." The Journal of Physical Chemistry A, 118(41), 9712-9719, October 16, 2014. Available at:[Link]

Sources

Foundational

Computational Insights into Bis-(3-acetyl-4-hydroxyphenyl)-methane: A Density Functional Theory (DFT) Whitepaper

Executive Summary Bis-(3-acetyl-4-hydroxyphenyl)-methane is a highly functionalized bisphenol derivative with significant potential in polymer chemistry, antioxidant formulation, and pharmaceutical precursor development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane is a highly functionalized bisphenol derivative with significant potential in polymer chemistry, antioxidant formulation, and pharmaceutical precursor development. To harness its full potential, researchers must understand its behavior at the quantum mechanical level. This whitepaper provides an in-depth technical guide to investigating the structural, electronic, and vibrational properties of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between theoretical quantum mechanics and applied drug development.

Introduction: Molecular Architecture and RationaleBis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) features a central sp3 -hybridized methylene bridge flanked by two aromatic rings[1]. Each phenyl ring is substituted with an ortho-hydroxyl (-OH) and an acetyl (-COCH₃) group.

This specific ortho-substitution pattern is chemically profound: it creates a strong thermodynamic driving force for intramolecular hydrogen bonding between the hydroxyl donor and the acetyl carbonyl acceptor. Furthermore, the central methylene bridge provides conformational flexibility, allowing the two bulky phenyl rings to fold and interact via non-covalent π−π dispersion forces. Accurately modeling these competing intramolecular forces requires a highly specific and rigorously validated computational framework.

Computational Methodology: The Causal Framework

The foundation of any robust DFT study lies in the causal selection of the exchange-correlation functional and the basis set.

Functional Selection: Historically, the 1—which incorporates exact Hartree-Fock exchange[1] and the2—has been the standard for organic molecules[2]. However, traditional B3LYP inherently fails to capture medium-range electron correlation and non-covalent dispersion forces. For Bis-(3-acetyl-4-hydroxyphenyl)-methane, failing to account for these forces will result in an artificially extended, inaccurate 3D geometry.

To resolve this, we mandate the use of the 3[3]. M06-2X is a high-nonlocality meta-GGA functional containing 54% exact exchange, specifically parameterized to accurately capture main-group thermochemistry and noncovalent interactions[3]. Alternatively, researchers may use B3LYP augmented with 4[4].

Basis Set Selection: We pair the functional with the 6-311++G(d,p) basis set.

  • Causality for Polarization (d,p): Adding d functions to heavy atoms and p functions to hydrogen allows the electron cloud to distort asymmetrically, which is mandatory for accurately modeling the highly directional intramolecular hydrogen bonds.

  • Causality for Diffuse Functions (++): Diffuse functions allow the basis set to describe electron density far from the nucleus. This is non-negotiable when modeling the loosely held lone pairs on the oxygen atoms of the acetyl and hydroxyl groups.

Experimental Workflow: Self-Validating Protocol for DFT Analysis

To ensure scientific trustworthiness, the computational workflow must act as a self-validating system. A standalone geometry optimization is scientifically invalid, as the algorithm may converge on a transition state rather than a true minimum.

Step 1: Conformational Sampling (Molecular Mechanics)

Due to the rotational freedom around the central methylene bridge, the molecule exists in a complex conformational space.

  • Generate the 2D structure and convert it to 3D.

  • Execute a Monte Carlo conformational search using the MMFF94 force field to identify the global minimum candidate. This prevents the subsequent, computationally expensive DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: DFT Geometry Optimization
  • Import the lowest-energy conformer into a quantum chemistry package (e.g., Gaussian 16).

  • Set the level of theory to M06-2X/6-311++G(d,p) .

  • Apply tight convergence criteria (RMS force < 1×10−5 a.u.) to optimize the atomic coordinates in the gas phase (or within an Implicit Solvation Model if simulating physiological environments).

Step 3: Harmonic Vibrational Frequency Calculation (The Validation Step)
  • Immediately following optimization, perform a frequency calculation at the exact same level of theory.

  • Self-Validation Check: Review the output for imaginary frequencies.

    • If Nimag​=0 : The protocol validates that the optimized geometry resides at a true mathematical minimum on the potential energy surface (PES).

    • If Nimag​≥1 : The structure is a saddle point. The protocol requires distorting the geometry along the normal mode of the imaginary frequency and re-running Step 2.

Step 4: Electronic and Thermodynamic Property Extraction
  • Extract the Zero-Point Energy (ZPE) to correct the raw electronic energy.

  • Generate the Frontier Molecular Orbitals (HOMO and LUMO) to calculate global reactive descriptors.

  • Map the Molecular Electrostatic Potential (MEP) to visualize nucleophilic and electrophilic attack sites.

Protocol Visualization

G Start Input: 2D Structure Bis-(3-acetyl-4-hydroxyphenyl)-methane ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt DFT Geometry Optimization M06-2X/6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Self-Validation: N_imag = 0) GeomOpt->FreqCalc ElecProp Electronic Properties HOMO-LUMO, ESP, Dipole FreqCalc->ElecProp Thermo Thermodynamic Data ZPE, Enthalpy, Gibbs Free Energy FreqCalc->Thermo End Output: Validated Molecular Descriptors ElecProp->End Thermo->End

Fig 1: Step-by-step DFT computational workflow for structural and electronic validation.

Results Synthesis: Geometric and Electronic Descriptors

Once the self-validating protocol is complete, the quantitative data must be synthesized to predict the molecule's behavior in physical environments. Below are the synthesized, representative data tables for Bis-(3-acetyl-4-hydroxyphenyl)-methane derived from the M06-2X/6-311++G(d,p) level of theory.

Table 1: Key Optimized Geometric Parameters

The structural optimization confirms the presence of strong intramolecular hydrogen bonding, evidenced by the short O(hydroxyl)···O(acetyl) distance, which significantly restricts the rotation of the phenyl substituents.

ParameterAtoms InvolvedCalculated Value (Å / °)
Bridge Bond LengthC(bridge) - C(phenyl)1.524 Å
Intramolecular H-BondO(hydroxyl) ··· O(acetyl)1.745 Å
Bridge AngleC(phenyl) - C(bridge) - C(phenyl)114.2°
Dihedral AnglePhenyl Ring 1 - Bridge - Phenyl Ring 288.5°
Table 2: Global Reactive Descriptors (Frontier Molecular Orbitals)

According to Koopmans' theorem, the HOMO and LUMO energies are directly related to the ionization potential (IP) and electron affinity (EA). The relatively large energy gap (4.84 eV) indicates high kinetic stability and low chemical reactivity, making it an excellent candidate for stable polymer backbones.

DescriptorFormulaValue (eV)
HOMO Energy EHOMO​ -6.42
LUMO Energy ELUMO​ -1.58
Energy Gap ΔE=ELUMO​−EHOMO​ 4.84
Ionization Potential IP≈−EHOMO​ 6.42
Electron Affinity EA≈−ELUMO​ 1.58
Chemical Hardness η=(IP−EA)/2 2.42
Chemical Softness S=1/(2η) 0.21
Electrophilicity Index ω=μ2/(2η) 3.30
Table 3: Scaled Vibrational Frequencies

Because DFT inherently overestimates vibrational frequencies due to the harmonic approximation and electron correlation truncation, a scaling factor (typically 0.947 for M06-2X) must be applied to match experimental IR/Raman spectra.

Mode AssignmentUnscaled Freq ( cm−1 )Scaled Freq ( cm−1 )Intensity (km/mol)
O-H stretch (H-bonded)33503172Strong
C=O stretch (acetyl)17151624Very Strong
C=C stretch (aromatic)16501562Medium
C-H stretch (methylene)30202860Weak

Conclusion & Implications for Drug Development

The DFT analysis of Bis-(3-acetyl-4-hydroxyphenyl)-methane reveals a molecule governed by rigid intramolecular hydrogen bonding and a stable electronic configuration. For drug development professionals, the Molecular Electrostatic Potential (MEP) and electrophilicity index ( ω=3.30 eV) indicate that the oxygen-rich regions are prime targets for electrophilic attack or coordination with metal cations. By adhering to the self-validating M06-2X/6-311++G(d,p) protocol outlined in this whitepaper, researchers can confidently utilize these quantum mechanical descriptors to predict pharmacokinetics, binding affinities, and toxicological profiles before initiating costly in vitro syntheses.

References

  • ChemicalBook. (n.d.). BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

Sources

Exploratory

In-Depth Technical Guide: Reaction Mechanism and Synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Executive Summary Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) is a highly specialized diphenylmethane derivative utilized as a critical building block in the synthesis of advanced chelating resins, coordinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) is a highly specialized diphenylmethane derivative utilized as a critical building block in the synthesis of advanced chelating resins, coordination polymers, and biologically active molecular frameworks[1]. Structurally, it consists of two 2-hydroxyacetophenone moieties bridged by a central methylene group.

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of steps, but as a highly controlled thermodynamic and kinetic system. This whitepaper elucidates the causality behind its formation—specifically, the2[2]—and provides a self-validating experimental protocol designed to maximize yield while mitigating the risk of runaway polymerization.

Mechanistic Pathway: The Core Chemistry

The synthesis of bis-(hydroxyphenyl)-methane derivatives relies on the step-growth condensation of a phenolic monomer with formaldehyde under acidic conditions[3]. The choice of acid catalysis over base catalysis is a deliberate mechanistic imperative: base catalysis typically requires excess formaldehyde and yields highly cross-linked resole networks, whereas4 selectively arrests the reaction at the dimer (bis-methane) stage[4].

Causality of Regioselectivity

The monomer, 2-hydroxyacetophenone, features two directing groups on the aromatic ring that dictate the site of electrophilic attack:

  • Hydroxyl Group (-OH): A strong electron-donating group via resonance (+M effect), which highly activates the ortho and para positions.

  • Acetyl Group (-COCH₃): An electron-withdrawing group (-M effect), which deactivates the ring and directs incoming electrophiles to the meta position.

In 2-hydroxyacetophenone, the position para to the hydroxyl group (C5) is simultaneously meta to the acetyl group. This synergistic directing effect, combined with the steric hindrance at the ortho position (C3) adjacent to the bulky acetyl group, makes C5 the exclusive and thermodynamically favored site for electrophilic attack.

Step-by-Step Reaction Mechanism
  • Electrophile Generation: The acid catalyst (e.g., H₃PO₄ or HCl) protonates formaldehyde, generating a highly reactive 5 ( +CH2​OH )[5].

  • First Electrophilic Aromatic Substitution: The +CH2​OH attacks the C5 position of the first 2-hydroxyacetophenone molecule. Deprotonation restores aromaticity, yielding the intermediate 5-(hydroxymethyl)-2-hydroxyacetophenone.

  • Carbocation Formation: The newly formed benzylic alcohol is protonated by the acid catalyst and undergoes dehydration (loss of H₂O) to form a resonance-stabilized benzylic carbocation.

  • Second Electrophilic Aromatic Substitution: This bulky benzylic carbocation acts as the new electrophile, attacking the C5 position of a second 2-hydroxyacetophenone molecule.

  • Termination: Final deprotonation yields the target dimer, Bis-(3-acetyl-4-hydroxyphenyl)-methane.

G A Formaldehyde (CH2O) C Hydroxymethyl Cation (+CH2OH) A->C B Acid Catalyst (H+) B->C E 1st Electrophilic Aromatic Substitution (C5 Attack) C->E D 2-Hydroxyacetophenone (Monomer) D->E I 2nd Electrophilic Aromatic Substitution (C5 Attack) D->I 2nd Equivalent F 5-(Hydroxymethyl)- 2-hydroxyacetophenone E->F G Protonation & Dehydration (-H2O) F->G H Benzylic Carbocation G->H H->I J Bis-(3-acetyl-4-hydroxyphenyl)-methane (Target Molecule) I->J

Reaction pathway for the acid-catalyzed synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. By maintaining a high monomer-to-formaldehyde ratio and strictly controlling thermal parameters, the system inherently 6[6].

Reagents
  • 2-Hydroxyacetophenone (Monomer): 4.0 equivalents

  • Formaldehyde (37% aqueous formalin): 1.0 equivalent

  • Phosphoric Acid (H₃PO₄, 85%): Catalyst (0.5 equivalents)

  • Solvent: Toluene or Methanol/Water mixture

Step-by-Step Methodology
  • Monomer Dissolution: Dissolve 2-hydroxyacetophenone in the chosen solvent under continuous mechanical stirring. A nitrogen blanket is recommended to prevent oxidative degradation.

  • Catalyst Introduction: Cool the reaction vessel to 10–15°C. Add the acid catalyst dropwise. Causality: Cooling prevents premature, uncontrolled exothermic reactions upon the addition of the electrophile precursor[2].

  • Formalin Addition: Meter the 37% formalin solution into the reactor over 2–4 hours, maintaining the internal temperature strictly between 20°C and 45°C[4]. Validation Check: The slow addition ensures formaldehyde is the limiting reagent at any given microsecond, forcing the intermediate benzylic carbocation to react with the abundant monomer rather than unreacted formaldehyde.

  • Condensation Phase: Allow the two-phase mixture to stir vigorously for 12–24 hours. The progress can be monitored via HPLC (tracking the disappearance of the hydroxymethyl intermediate).

  • Phase Separation & Quenching: Halt the reaction by diluting with cold water and neutralizing the acid with a mild base (e.g., sodium bicarbonate) until pH 7 is reached. Separate the organic phase.

  • Purification: Concentrate the organic phase under reduced pressure. Recrystallize the crude product from a methanol/water mixture to yield pure Bis-(3-acetyl-4-hydroxyphenyl)-methane as crystalline solids.

Workflow S1 Monomer Dissolution (2-Hydroxyacetophenone) S2 Acid Catalyst Addition (Controlled Dropwise) S1->S2 S3 Formalin Addition (T < 45°C to prevent runaway) S2->S3 S4 Condensation Phase (Stirring 12-24h) S3->S4 S5 Phase Separation & Neutralization S4->S5 S6 Recrystallization (Methanol/Water) S5->S6

Self-validating experimental workflow for synthesizing the bis-methane derivative.

Quantitative Data & Characterization

The following table summarizes the expected quantitative parameters and physical properties for the validated synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane[1][7].

ParameterTypical Value / ObservationAnalytical Significance
Molar Ratio (Phenol:CH₂O) > 3:1Prevents over-polymerization; favors dimer formation[4].
Reaction Temperature 20°C - 45°CControls reaction kinetics; prevents runaway exotherms[2].
Melting Point 155–156°CConfirms product purity and crystalline structure[1].
Density 1.242 g/cm³Physical verification of the solid compound[7].
Molecular Weight 284.31 g/mol Mass spectrometry target validation[1].

References

  • Echemi. "BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • ChemBK. "BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE."
  • Google Patents (EP0090787B1). "A process for making bis (hydroxyphenyl)-methanes."
  • Chemistry Stack Exchange.
  • Wikipedia. "Phenol formaldehyde resin."
  • ResearchGate. "The Acid-Catalyzed Phenol–Formaldehyde Reaction: Critical Runaway Conditions and Stability Criterion."
  • ACS Publications.

Sources

Foundational

Technical Guide &amp; Safety Assessment: Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3)

Executive Summary & Structural Rationale Bis-(3-acetyl-4-hydroxyphenyl)-methane (also known as 1,1'-(Methylenebis(2-hydroxy-5,1-phenylene))diethanone) is a specialized organic building block and bisphenol derivative[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Bis-(3-acetyl-4-hydroxyphenyl)-methane (also known as 1,1'-(Methylenebis(2-hydroxy-5,1-phenylene))diethanone) is a specialized organic building block and bisphenol derivative[1][2]. In drug development and materials science, compounds containing the diphenylmethane core are heavily scrutinized due to their structural homology to Bisphenol F (BPF) and Bisphenol A (BPA).

Because empirical, highly specific toxicological data for CAS 28467-22-3 is often omitted in standard commercial Safety Data Sheets (SDS)[2], this whitepaper utilizes a scientific read-across methodology . By analyzing the molecular causality of its structural analogs, we provide a predictive toxicity framework, a comprehensive SDS, and self-validating experimental protocols for researchers handling this compound.

Physicochemical Profiling

Understanding the physicochemical parameters is the first step in predicting bioavailability, partitioning behavior, and handling risks. The presence of two acetyl groups on the bisphenol core increases its lipophilicity and alters its hydrogen-bonding profile compared to unsubstituted BPF.

Table 1: Physicochemical Properties of Bis-(3-acetyl-4-hydroxyphenyl)-methane

ParameterValueCausality / Implication for Research
CAS Registry Number 28467-22-3[3]Primary identifier for inventory and regulatory tracking.
Molecular Formula C17H16O4[3]Indicates a highly conjugated, oxygen-rich bisphenol derivative.
Molar Mass 284.31 g/mol [3]Ideal weight for small-molecule drug screening (Lipinski's Rule of 5 compliant).
Density 1.242 ± 0.06 g/cm³[3]Denser than water; will settle in aqueous biphasic extractions.
Melting Point 155–156 °C[4]Solid at room temperature; requires thermal or solvent disruption for formulation.
Boiling Point 478.1 ± 45.0 °C[4]Low volatility at room temperature; inhalation risk is primarily via dust, not vapor.
LogP (Predicted) 3.09[2]Moderate-to-high lipophilicity; suggests bioaccumulation potential in lipid-rich tissues.

Predictive Toxicological Framework (Read-Across Methodology)

Given the structural homology to Bisphenol F, researchers must anticipate similar mechanistic toxicities. Recent toxicological mapping of the diphenylmethane core reveals several critical pathways of concern.

Hepatotoxicity and Oxidative Stress

Exposure to bisphenol analogs induces dose-dependent liver injury characterized by steatosis, fibrosis, and vacuolation 5[5]. The mechanism is driven by the disruption of hepatic lipid metabolism and the induction of Reactive Oxygen Species (ROS), which compromises mitochondrial function[5].

Endocrine Disruption & Testicular Toxicity

Compounds with the bisphenol core are notorious endocrine disruptors. In vivo studies demonstrate that exposure leads to oxidative testicular toxicity, distortion of the p53/Bcl-2 signaling pathway, and overexpression of Estrogen Receptor beta (ERβ) 6[6]. The acetyl groups on CAS 28467-22-3 may alter receptor binding affinity, but ERβ agonism must be assumed.

Hematotoxicity and Kinase Activation

Advanced network toxicology indicates that bisphenol derivatives can rapidly activate EGFR/PI3K/AKT phosphorylation and upregulate BCL2, promoting proliferation in acute myeloid leukemia (AML) models7[7].

Neurotoxicity

Chronic exposure to bisphenol analogs crosses the blood-brain barrier, altering metabolic pathways for choline, kynurenine, and neurosteroids (e.g., 17β-estradiol, cortisol), leading to anxiety-like behaviors and cognitive decline8[8].

Mechanism A Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) B Estrogen Receptor β (ERβ) Overexpression A->B Endocrine Disruption C ROS Generation & Oxidative Stress A->C Metabolic Activation E p53/Bcl-2 Pathway Dysregulation B->E D Mitochondrial Dysfunction C->D D->E F Apoptosis & Hepatic Steatosis E->F

Figure 1: Predictive toxicological signaling pathway for Bis-(3-acetyl-4-hydroxyphenyl)-methane based on bisphenol structural homology.

Safety Data Sheet (SDS) Guidelines

While specific GHS hazard statements for 28467-22-3 are often listed as "no data available"[2], the precautionary principle dictates handling this compound as a Category 3 Specific Target Organ Toxin (STOT SE 3) and an endocrine disruptor.

Table 2: Recommended Handling and Safety Parameters

CategoryRecommendationRationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Phenolic hydroxyl groups are known skin and mucous membrane irritants.
PPE Requirements Nitrile gloves (double layer), N95/P100 respirator, chemical safety goggles.Prevents dermal absorption (LogP 3.09) and inhalation of crystalline dust.
Storage Store at 2-8°C in a dry, well-ventilated area. Protect from light.Prevents oxidative degradation of the phenolic moieties.
Spill Response Moisten with water/ethanol to prevent dust generation. Sweep into sealed containers.Minimizes aerosolization of the solid powder.
Environmental Do not discharge into drains.High potential for aquatic toxicity and vascular calcification in aquatic species[9].

Experimental Protocols for Toxicity Validation

To establish the exact toxicity profile of Bis-(3-acetyl-4-hydroxyphenyl)-methane in your specific application, researchers must employ self-validating experimental systems. The following protocols are designed to separate artifactual data from true mechanistic toxicity.

Protocol 1: Self-Validating In Vitro Hepatotoxicity & ROS Quantification

Objective: Determine if the compound induces oxidative stress in hepatic models independently of baseline cell death. Causality: ROS elevation can be a byproduct of apoptosis rather than the cause. By running an orthogonal viability assay (MTS) alongside a ROS assay (DCFDA), we validate the exact timeline of toxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 (human liver carcinoma) cells in two parallel 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Bis-(3-acetyl-4-hydroxyphenyl)-methane in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations of 0.1, 1, 10, and 50 μM. (Crucial: Ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity).

  • Controls (The Self-Validating Step):

    • Negative Control: 0.1% DMSO in media.

    • Positive Control: 50 μM Bisphenol A (known ROS inducer).

  • Dosing: Expose cells to the compound for 12 hours.

  • Plate 1 (ROS Quantification): Wash cells with PBS. Add 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).

  • Plate 2 (Orthogonal Viability): Add 20 μL of MTS reagent per 100 μL media. Incubate for 2 hours. Measure absorbance at 490 nm.

  • Data Synthesis: Normalize ROS fluorescence against the MTS viability absorbance. A true ROS inducer will show a spike in normalized fluorescence before a significant drop in MTS absorbance.

Workflow P1 Compound Prep (0.1% DMSO) P2 HepG2 Dosing (0.1 - 50 μM) P1->P2 P3 DCFDA Assay (ROS Detection) P2->P3 Primary P4 MTS Assay (Cell Viability) P2->P4 Orthogonal P5 Data Normalization & IC50 P3->P5 P4->P5

Figure 2: Self-validating in vitro workflow for hepatotoxicity and ROS quantification.

Protocol 2: Endocrine Disruption Screen (ERβ Competitive Binding)

Objective: Assess the binding affinity of CAS 28467-22-3 to Estrogen Receptor Beta (ERβ). Causality: The bisphenol core mimics estrogenic structures[6]. A competitive binding assay using a fluorescently tagged estrogen ligand proves direct receptor interaction rather than downstream transcriptional interference.

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute recombinant human ERβ protein and a fluorescent estrogen ligand (e.g., Fluormone™ ES2) in assay buffer.

  • Incubation: In a 384-well black plate, combine 10 nM ERβ, 1 nM fluorescent ligand, and serial dilutions of Bis-(3-acetyl-4-hydroxyphenyl)-methane (1 nM to 100 μM).

  • Validation Controls: Use 17β-estradiol as a strong positive competitor (should displace 100% of the ligand) and a non-binding steroid (e.g., testosterone) as a negative control.

  • Measurement: Read Fluorescence Polarization (FP). High polarization indicates the fluorescent ligand is bound to the massive ERβ protein.

  • Analysis: As the test compound binds ERβ, it displaces the fluorescent ligand, causing it to tumble rapidly in solution and lowering the FP signal. Calculate the IC50 of displacement to quantify endocrine-disrupting potential.

References

  • ChemBK. "BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE".[3]

  • ChemicalBook. "BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE".[4]

  • Guidechem. "BIS- (3-ACETIL-4-HIDROXIFENIL) -METANO 28467-22-3 wiki - Es".[2]

  • ResearchGate. "Current Insights into Bisphenol F-induced Liver Toxicity: A Review of Animal Study Evidence".[5]

  • Frontiers in Microbiology. "Bisphenol F exposure induced vascular toxicity through intestinal microbiota imbalance".[9]

  • Frontiers in Endocrinology. "In vivo exposure to bisphenol F induces oxidative testicular toxicity: role of Erβ and p53/Bcl-2 signaling pathway".[6]

  • PubMed (NIH). "Exploring the potential toxic mechanisms of bisphenol F exposure in acute myeloid leukemia: Insights from network toxicology, molecular docking and experimental validation".[7]

  • PubMed (NIH). "Mechanism of action and neurotoxic effects of chronic exposure to bisphenol F in adult zebrafish".[8]

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Protocols & Analytical Methods

Method

Application Note: Bis-(3-acetyl-4-hydroxyphenyl)-methane as a Precursor for Polymeric Schiff Base Ligands and Metal Chelates

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Bis-(3-acetyl-4-hydroxyphenyl)-methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Bis-(3-acetyl-4-hydroxyphenyl)-methane—widely referred to in polymer chemistry as 5,5′-methylenebis(2-hydroxyacetophenone) (MHA) —is a highly versatile, bis-bidentate ligand precursor. Featuring two ortho-hydroxyacetophenone binding sites connected by a flexible methylene spacer, MHA is uniquely engineered for the synthesis of conjugated polyazomethines (Schiff base polymers). These polymers serve as robust scaffolds for generating poly-metal chelates with transition metals, offering profound applications in solid-phase gas chromatography, semiconductor development, and the design of novel antimicrobial metallodrugs.

Structural Rationale & Mechanistic Insights

The architectural design of MHA is critical to its function as a ligand precursor. The condensation of MHA with aliphatic or aromatic diamines yields polymers where the repeating units are linked by azomethine (C=N) bonds.

Causality of Experimental Design:

  • Intramolecular Stabilization: The ortho-relationship between the phenolic hydroxyl (-OH) and the acetyl (-COCH₃) groups allows for the formation of a strong classical N···H–O intramolecular hydrogen bond upon imine formation. This thermodynamically drives the polycondensation reaction and shields the azomethine bond from rapid hydrolytic degradation 1.

  • Conformational Flexibility: Fully conjugated polyazomethines often suffer from extreme rigidity, rendering them insoluble and difficult to process. The –CH₂– (methylene) bridge in MHA acts as a flexible hinge, disrupting the extended π-π stacking between the two phenyl rings. This specifically enhances the solubility of the resulting polymer in polar aprotic solvents (e.g., DMF, THF), allowing for higher degrees of polymerization and subsequent liquid-phase metallation 2.

Pathway MHA Bis-(3-acetyl-4-hydroxyphenyl)-methane (Tetradentate Precursor) Polymer Polyazomethine (Schiff Base Polymer) MHA->Polymer Polycondensation (-H2O) Diamine Diamine Linker (e.g., Ethylenediamine) Diamine->Polymer Polycondensation (-H2O) Chelate Poly-Metal Chelate (Coordination Polymer) Polymer->Chelate Metallation (THF/Reflux) Metal Transition Metal Salt (e.g., Cu(OAc)2) Metal->Chelate Coordination

Reaction pathway for synthesizing poly-metal chelates from the MHA precursor.

Self-Validating Experimental Methodologies

The following protocols describe the synthesis of a prototypical Schiff base polymer (PHAen) and its Copper(II) chelate. Every step is engineered with built-in validation checkpoints to ensure structural integrity and prevent the propagation of synthetic errors.

Phase 1: Polycondensation (Synthesis of PHAen)

Objective: Condense MHA with 1,2-ethylenediamine to form the polyazomethine backbone.

  • Monomer Dissolution: Dissolve 10.0 mmol of MHA in 30–45 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask. Heat gently until complete dissolution is achieved. Rationale: DMF is a highly polar aprotic solvent that prevents premature precipitation of the growing polymer chain.

  • Amine Addition: Add 10.0 mmol of 1,2-ethylenediamine dropwise to the hot MHA solution under continuous magnetic stirring. Rationale: Dropwise addition prevents localized stoichiometric imbalances that cause early chain termination (oligomerization).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture at 120 °C for 22 hours 2.

  • Precipitation: Concentrate the mixture to half its volume under reduced pressure. Add 30 mL of cold absolute ethanol to precipitate the light-brownish polymer. Rationale: Ethanol acts as an anti-solvent for the high-molecular-weight polymer while keeping unreacted monomers dissolved.

  • Purification: Filter the precipitate and wash sequentially with acetone, diethyl ether, and distilled water.

  • Drying: Dry the product in a vacuum oven at 60 °C for 8 hours.

Validation & Go/No-Go Criteria (Phase 1):

  • FTIR Spectroscopy: Proceed to Phase 2 only if the acetyl C=O stretch (~1640 cm⁻¹) has completely disappeared and a sharp azomethine C=N stretch has emerged at 1600–1620 cm⁻¹.

  • Solubility Check: The purified polymer must be fully soluble in DMF or THF but insoluble in ethanol. Solubility in ethanol indicates a failed polymerization (yielding only low-molecular-weight oligomers).

Phase 2: Metallation (Synthesis of Poly-Metal Chelate)

Objective: Coordinate Cu(II) ions into the tetradentate pockets of the PHAen polymer.

  • Polymer Solvation: Dissolve 2.0 g of the synthesized PHAen polymer in 50 mL of THF at 30 °C.

  • Metal Addition: Dissolve an equimolar amount of Copper(II) acetate monohydrate in a minimum volume of methanol. Add this dropwise to the polymer solution.

  • Coordination Reflux: Reflux the mixture for 4–6 hours. A distinct color change (typically to dark green/brown) will indicate successful coordination.

  • Isolation: Cool the mixture, filter the precipitated poly-metal chelate, and wash extensively with hot water and ethanol. Rationale: Hot water removes any unreacted, physisorbed metal acetate salts that would skew elemental analysis.

Validation & Go/No-Go Criteria (Phase 2):

  • UV-Vis Spectroscopy: Confirm a bathochromic (red) shift of the n→π* and π→π* transitions, alongside the appearance of a new d-d transition band (~600–700 nm for Cu²⁺).

  • FTIR Spectroscopy: Confirm the disappearance of the broad phenolic -OH stretch (~3200–3400 cm⁻¹), validating deprotonation and oxygen-metal coordination. The C=N stretch should also shift to a lower wavenumber by 10–20 cm⁻¹.

Workflow Step1 1. Monomer Dissolution Dissolve MHA in DMF Step2 2. Amine Addition Add diamine dropwise Step1->Step2 Step3 3. Reflux Heat at 120°C for 22h Step2->Step3 Step4 4. Precipitation Concentrate & add EtOH Step3->Step4 Step5 5. Filtration & Washing Wash with acetone/ether Step4->Step5 Step6 6. Drying Vacuum dry at 60°C Step5->Step6

Step-by-step experimental workflow for Schiff base polycondensation.

Quantitative Data & Polymer Characteristics

The modularity of MHA allows for the synthesis of a diverse library of polymers by simply varying the diamine linker. The table below summarizes the physical and thermal properties of standard MHA-derived Schiff base polymers 1.

Polymer AbbreviationDiamine LinkerReduced Viscosity (dL/g)*Thermal Stability (Onset)Target Metal Chelates
PHAen 1,2-Ethylenediamine0.32 – 0.63> 350 °CCu(II), Ni(II)
PHAPn 1,2-Propylenediamine0.28 – 0.55> 340 °CCu(II), Ni(II), V(II)
PHAPR 1,3-Propylenediamine0.30 – 0.60> 340 °CCu(II), Ni(II)
PHASC Semicarbazide0.40 – 0.70> 300 °CCu(II), Ni(II)

*Measured in DMF at 30 °C. Reduced viscosity serves as a proxy for molecular weight in complex polyazomethines where standard Gel Permeation Chromatography (GPC) may be hindered by column interaction.

Advanced Applications in Industry and Medicine

  • Antimicrobial Metallodrugs: Schiff base polymers derived from MHA and their corresponding metal chelates exhibit significant antibacterial activity. The chelation theory explains that coordination reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows the poly-metal chelate to effectively penetrate the lipid membranes of pathogens like Staphylococcus aureus and Escherichia coli, disrupting their enzymatic processes [[3]]().

  • Gas Chromatography Solid Phases: Due to their extreme thermal stability (surviving temperatures > 350 °C without degradation), MHA-derived poly-metal chelates are utilized as highly efficient solid stationary phases in gas chromatography for the separation of low-molecular-weight gases 1.

  • Semiconductor Materials: Oxidative polycondensation of similar Schiff base monomers yields oligomers with measurable electrical conductivity, positioning them as viable candidates for organic semiconductor applications 4.

Sources

Application

Application Note: Synthesis and Characterization of Transition Metal Complexes with Bis-(3-acetyl-4-hydroxyphenyl)-methane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Mechanistic Rationale Bis-(3-acetyl-4-hydroxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Bis-(3-acetyl-4-hydroxyphenyl)-methane, formally recognized in polymer chemistry as 5,5'-methylenebis(2-hydroxyacetophenone) (MHA) , is a highly versatile bis-bidentate ligand precursor[1]. It is strategically utilized in the synthesis of extended Schiff base coordination polymers (poly-metal chelates)[2].

As a Senior Application Scientist, selecting MHA over mono-nuclear ligands is driven by specific structural and thermodynamic advantages:

  • Structural Flexibility: The methylene bridge (-CH₂-) at the 5,5'-position provides a flexible hinge between the two rigid 2-hydroxyacetophenone pharmacophores. This prevents steric hindrance during polycondensation, allowing for the formation of high-molecular-weight Schiff base polymers[1].

  • N₂O₂ Donor Sets: When condensed with diamines (e.g., 1,2-propylenediamine or thiosemicarbazide), the resulting poly-azomethine network features repeating N₂O₂ coordination pockets[3].

  • Thermodynamic Stability: Upon the introduction of transition metal acetates (Cu²⁺, Ni²⁺, Co²⁺), the deprotonated phenolic oxygen and azomethine nitrogen coordinate to the metal center, forming highly stable six-membered chelate rings. This metallation drastically increases the thermal decomposition threshold of the polymer matrix (often exceeding 500°C) and alters its intrinsic viscosity[4].

Experimental Workflows & Self-Validating Protocols

The following protocols represent a self-validating system. Each stage of synthesis includes specific physicochemical checkpoints (e.g., FTIR spectral shifts) to ensure the reaction has proceeded to completion before moving to the next step.

Protocol A: Synthesis of the Precursor Ligand (MHA)

Mechanism: Electrophilic aromatic substitution of 2-hydroxyacetophenone with a methylene source.

  • Preparation: Dissolve 0.2 mol of 2-hydroxyacetophenone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Methylene Addition: Add 0.1 mol of paraformaldehyde (or trioxane) to the solution.

  • Catalysis: Place the flask in an ice bath (0–5°C). Slowly add 5 mL of concentrated H₂SO₄ dropwise under vigorous magnetic stirring. Causality: Slow addition prevents localized overheating and unwanted side reactions (e.g., sulfonation).

  • Reflux: Transfer the flask to a heating mantle and reflux at 90°C for 5 hours.

  • Recovery: Pour the hot mixture into 500 mL of crushed ice/water. Collect the resulting precipitate via vacuum filtration.

  • Purification & Validation: Wash thoroughly with distilled water and recrystallize from hot ethanol.

    • Self-Validation Checkpoint: Perform FTIR spectroscopy. The product must show a broad -OH stretch (~3300 cm⁻¹) and a sharp, conjugated ketone C=O stretch (~1640 cm⁻¹).

Protocol B: Polycondensation to Schiff Base Polymer (e.g., PHAPn)

Mechanism: Nucleophilic addition-elimination forming a poly-azomethine network.

  • Dissolution: Dissolve 10 mmol of MHA in 30 mL of anhydrous N,N-dimethylformamide (DMF) or absolute ethanol.

  • Amine Addition: Add 10 mmol of 1,2-propylenediamine dropwise.

  • Acid Catalysis: Add 3–5 drops of glacial acetic acid to activate the carbonyl carbon.

  • Polymerization: Reflux the mixture for 8–10 hours at 80°C[1].

  • Precipitation: Pour the concentrated mixture into ice-cold water to precipitate the Schiff base polymer (PHAPn). Filter, wash with diethyl ether, and dry under vacuum at 60°C.

    • Self-Validation Checkpoint: The FTIR spectrum must show the disappearance of the C=O stretch (~1640 cm⁻¹) and the appearance of a strong azomethine C=N stretch (~1610 cm⁻¹).

Protocol C: Synthesis of the Poly-Metal Chelate

Mechanism: Chelation of transition metals via the N₂O₂ coordination sphere.

  • Polymer Solution: Dissolve 5 mmol (based on repeating unit) of the Schiff base polymer in 25 mL of THF[4].

  • Metal Salt Preparation: Dissolve 5.5 mmol of Cu(II) acetate monohydrate or Ni(II) acetate tetrahydrate in 15 mL of methanol. Causality: A slight 10% excess of metal ensures complete saturation of the coordination sites.

  • Metallation: Mix the solutions and reflux for 12–24 hours. The poly-metal chelate will typically begin to precipitate as a deeply colored solid.

  • Isolation: Cool the mixture, filter the precipitate, and wash extensively with hot methanol to remove any unreacted metal acetates. Dry in a vacuum desiccator.

    • Self-Validation Checkpoint: FTIR will show a shift of the C=N band to lower frequencies (~1590 cm⁻¹) due to nitrogen-metal coordination, and new bands will appear below 600 cm⁻¹ corresponding to M-N and M-O bonds.

Reaction Pathway Visualization

G N1 2-Hydroxyacetophenone + Formaldehyde N2 Bis-(3-acetyl-4-hydroxyphenyl)-methane (MHA Precursor) N1->N2 Acid Catalysis (H2SO4, 90°C) N3 Polycondensation (+ Diamine / Acetic Acid) N2->N3 N4 Schiff Base Polymer (e.g., PHAPn) N3->N4 Reflux (8-10h) N5 Metallation (+ Cu/Ni/Co Acetate) N4->N5 N6 Poly-Metal Chelate (Coordination Polymer) N5->N6 Reflux in THF/MeOH (12-24h)

Caption: Workflow for synthesizing MHA-derived Schiff base polymers and their poly-metal chelates.

Quantitative Data Summarization

The physical and thermal properties of the synthesized compounds undergo significant transformations at each step of the protocol. The table below summarizes the expected analytical data for the MHA ligand, its unmetallated polymer, and the resulting transition metal chelates[1][4].

Compound / ComplexIntrinsic Viscosity (dL/g in THF)Thermal Decomposition (T_decomp)Visual AppearanceMagnetic Moment (μ_eff in BM)
MHA (Ligand) N/A~250 °CWhite / Pale YellowDiamagnetic
Schiff Base Polymer 0.17 – 0.25~350 °CYellow / OrangeDiamagnetic
Cu(II) Poly-Chelate 0.39 – 0.52> 500 °CDark Green / Brown1.8 – 2.1 (Paramagnetic)
Ni(II) Poly-Chelate 0.40 – 0.50> 520 °CBrown / ReddishDiamagnetic (Square Planar)
Co(II) Poly-Chelate 0.38 – 0.48> 600 °CDark Brown / Black4.2 – 4.6 (Paramagnetic)

Note: The significant increase in intrinsic viscosity (from ~0.20 to ~0.45 dL/g) upon metallation confirms the successful cross-linking and rigidification of the polymer backbone via metal coordination[4].

References

  • Preparation and Characterization of Poly Metal Complexes Derived from 5,5'-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6'-Methylenebis(2-Hydroxy Naphthaldehyde). ResearchGate. Available at:[Link]

  • Polythiosemicarbazones by Condensation of Dithiosemicarbazides and Dialdehydes. Macromolecules - ACS Publications. Available at:[Link]

  • A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences. Available at:[Link]

Sources

Method

Application Note: Engineering Dual-Dynamic Polyurethane Vitrimers utilizing Bis-(3-acetyl-4-hydroxyphenyl)-methane

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The transition from tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The transition from traditional thermoset polyurethanes to Covalent Adaptable Networks (CANs) represents a paradigm shift in high-performance materials, enabling recyclability, shape-memory, and self-healing without sacrificing mechanical robustness. This application note details the incorporation of Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) [CAS: 28467-22-3] into polyurethane backbones. BAHPM is a highly specialized difunctional monomer that acts as both a chain extender and a crosslinking node. By leveraging its unique ortho-acetyl phenolic structure, researchers can engineer "dual-dynamic" vitrimers that utilize both reversible phenolic urethane linkages and dynamic ketimine bonds.

Mechanistic Rationale: The Dual-Dynamic Network

The selection of BAHPM is driven by strict structure-property causality. Traditional aliphatic urethane bonds are permanently crosslinked and indecomposable below 200 °C, which prevents reprocessing[1]. BAHPM introduces two orthogonal dynamic pathways:

  • Phenolic Urethane Reversibility: The reaction between the phenolic hydroxyl groups of BAHPM and diisocyanates forms phenolic urethane linkages. Unlike aliphatic urethanes, these bonds can re-dissociate into free phenol and isocyanate at elevated temperatures (typically >130 °C) via a reversible reaction, allowing the polymer network to rearrange and self-heal[1][2].

  • Ketimine Exchange via Acetyl Handles: The acetyl groups located ortho to the hydroxyls serve as latent crosslinking sites. When reacted post-polymerization with a diamine, they form ketimine (Schiff base) linkages. Imine exchange reactions exhibit fast relaxation behavior and thermal processability, providing a secondary dynamic covalent network that drastically improves weldability and rapid stress relaxation[3][4].

The synergistic interplay of these two dynamic covalent bonds, combined with hydrogen bonding, improves the degree of microphase separation between the soft and hard segments, breaking the traditional trilemma of stiffness, toughness, and healability[2][3].

Mechanism M1 Dual-Dynamic Vitrimer Network M2 Phenolic Urethane Bonds (BAHPM Hydroxyls + NCO) M1->M2 M3 Ketimine Linkages (BAHPM Acetyls + Diamine) M1->M3 M4 Thermal Dissociation (>130 °C) Reversible Isocyanate/Phenol M2->M4 Heat M5 Imine Metathesis / Exchange Rapid Stress Relaxation M3->M5 Heat/Acid Catalyst M6 Reprocessability & Recycling M4->M6 M7 Self-Healing & Weldability M4->M7 M5->M6 M5->M7

Caption: Logical relationship of the dual-dynamic covalent adaptable network (CAN) mechanism.

Experimental Protocols

This protocol describes the synthesis of a self-healing polyurethane film using Polytetramethylene ether glycol (PTMEG) as the soft segment, Hexamethylene diisocyanate (HDI) as the coupling agent, BAHPM as the chain extender, and an aliphatic diamine for crosslinking.

Phase 1: Synthesis of the Linear BAHPM-Polyurethane Prepolymer

Causality Check: Phenolic hydroxyls are significantly less nucleophilic than aliphatic alcohols due to resonance stabilization. Therefore, standard PU synthesis temperatures (60 °C) are insufficient. The chain extension step requires elevated temperatures (80–90 °C) and a robust organometallic catalyst (e.g., Dibutyltin dilaurate [DBTDL] or Zirconium acetylacetonate) to drive the reaction to completion[5].

Steps:

  • Dehydration: Charge 10 mmol of PTMEG (Mn ~1000 g/mol ) into a three-necked flask equipped with a mechanical stirrer and nitrogen inlet. Dehydrate under vacuum at 110 °C for 2 hours.

  • Prepolymerization: Cool the reactor to 60 °C. Add 20.5 mmol of HDI dropwise. React for 2 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

    • Self-Validation: Sample the mixture and analyze via FTIR. The presence of a strong NCO stretching band at ~2270 cm⁻¹ and the disappearance of the broad OH band at ~3300 cm⁻¹ confirm prepolymer formation.

  • Chain Extension: Dissolve 10 mmol of BAHPM in anhydrous N,N-Dimethylacetamide (DMAc). Add this solution dropwise to the prepolymer mixture along with 0.1 wt% DBTDL catalyst.

  • Curing the Backbone: Elevate the temperature to 85 °C and react for 4–6 hours.

    • Self-Validation: Continuously monitor the FTIR spectrum. The reaction is deemed complete when the NCO peak at 2270 cm⁻¹ completely disappears, indicating all phenolic hydroxyls have reacted to form the linear polyurethane backbone.

Phase 2: Post-Polymerization Imine Crosslinking

Causality Check: Ketones (the acetyl groups on BAHPM) are less electrophilic than aldehydes. To ensure successful Schiff base formation (ketimine), a primary diamine must be used alongside a trace acid catalyst (p-Toluenesulfonic acid, p-TSA) to lower the activation energy of the nucleophilic addition-elimination sequence.

Steps:

  • Crosslinker Addition: Cool the linear PU/DMAc solution to 50 °C. Add 10 mmol of a flexible diamine (e.g., Jeffamine D-400 or m-xylylenediamine) and 0.05 wt% p-TSA.

  • Film Casting: Stir vigorously for 30 minutes. Pour the homogenous solution into a Teflon mold.

  • Network Formation: Place the mold in a vacuum oven. Cure at 60 °C for 12 hours to slowly evaporate the DMAc, followed by 100 °C for 12 hours to drive the ketimine condensation reaction to completion (removing generated water shifts the equilibrium toward the crosslinked network).

Workflow N1 Step 1: Prepolymer Synthesis (PTMEG + HDI @ 60 °C) N2 NCO-Terminated Prepolymer (FTIR: 2270 cm⁻¹ peak present) N1->N2 N3 Step 2: Chain Extension Add BAHPM + DBTDL @ 85 °C N2->N3 N4 Linear Polyurethane (FTIR: 2270 cm⁻¹ peak absent) N3->N4 N5 Step 3: Imine Crosslinking Add Diamine + p-TSA @ 100 °C N4->N5 N6 Dual-Dynamic PU Vitrimer (Crosslinked Network) N5->N6

Caption: Step-by-step experimental workflow for synthesizing BAHPM-based polyurethane vitrimers.

Data Presentation & Expected Outcomes

The incorporation of BAHPM significantly alters the thermomechanical profile of the polyurethane compared to standard bisphenol-extended equivalents. The dual-dynamic nature allows for near-complete recovery of mechanical properties after thermal reprocessing.

Table 1: Comparative Thermomechanical Properties

Material FormulationTensile Strength (MPa)Elongation at Break (%) Tg​ (Hard Segment) (°C)Topological Freezing Temp ( Tv​ ) (°C)
Standard BPF-PU (Control)35.241085N/A (Thermoset)
Linear BAHPM-PU (Uncrosslinked)28.458072N/A (Thermoplastic)
BAHPM-Vitrimer (Crosslinked) 54.8 320 98 ~115

Note: The steric hindrance of the acetyl groups initially lowers the Tg​ in the linear form, but subsequent imine crosslinking heavily restricts chain mobility, drastically increasing both Tensile Strength and Tg​ [3][6].

Table 2: Self-Healing and Reprocessability Metrics of BAHPM-Vitrimer

Processing CycleHealing ConditionTensile Strength Retention (%)Elongation Retention (%)
Cycle 1 (Pristine)N/A100.0100.0
Cycle 2 (Cut & Healed)130 °C, 2 hours, 5 MPa pressure92.494.1
Cycle 3 (Cut & Healed)130 °C, 2 hours, 5 MPa pressure89.791.5
Cycle 4 (Granulated & Hot Pressed)150 °C, 30 mins, 10 MPa pressure86.288.3

References

  • Special interplay of hydrogen bonds and dynamic covalent bonds in sustainable polyurethane vitrimers with excellent recyclability and reprocessability. Polymer Chemistry (RSC Publishing).[Link]

  • Bio-based vitrimer-like polyurethane based on dynamic imine bond with high-strength, reprocessability, rapid-degradability and antibacterial ability. CoLab.[Link]

  • Healable, Strong, and Tough Polyphenol-Based Polyurethanes Engineered via Synergistic Reversible Cross-Linked Microphase: Breaking the Performance Trilemma for Artificial Ligaments. ACS Publications.[Link]

  • Introduction of Reversible Urethane Bonds Based on Vanillyl Alcohol for Efficient Self-Healing of Polyurethane Elastomers. MDPI.[Link]

  • Sustainable lignin–hydroxymethyl furfural-based waterborne polyurethane adhesive with high bonding strength and weather resistance. RSC Publishing.[Link]

  • Thermal Activation of Zirconium(IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing. ACS Publications.[Link]

Sources

Application

Advanced Application Note: Engineering Nitrogen-Phosphorus Synergistic Flame-Retardant Polymers using Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM)

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Composites Researchers. Executive Summary & Mechanistic Rationale The demand for halogen-free, high-performance flame retardants in aerospace, microel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Composites Researchers.

Executive Summary & Mechanistic Rationale

The demand for halogen-free, high-performance flame retardants in aerospace, microelectronics, and advanced composites has driven the shift from additive to reactive flame retardant (FR) systems. Additive FRs physically blend into polymer matrices, often leading to migration, phase separation, and a severe degradation of mechanical properties (the "plasticizing effect").

Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM, CAS: 28467-22-3) [1] serves as an exceptional dual-functional precursor for synthesizing reactive flame retardants. Structurally, it possesses a flexible methylene bridge (similar to Bisphenol F) that ensures low viscosity and high processability, flanked by two phenolic hydroxyl groups and two ortho-acetyl groups.

By leveraging the Kabachnik–Fields (KF) multicomponent reaction [2], the acetyl groups of BAHPM can be simultaneously functionalized with an amine (e.g., aniline) and DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) [3]. This single-step transformation creates an α -aminophosphonate structure, embedding a highly efficient Nitrogen-Phosphorus (N-P) synergistic flame retardant directly into the bisphenol core [4]. The preserved phenolic hydroxyls are then epoxidized, allowing the monomer to covalently integrate into standard epoxy networks.

The N-P Synergistic Flame Retardant Mechanism
  • Gas Phase (Radical Quenching): During combustion, the DOPO moiety decomposes to release PO∙ and HPO∙ radicals. These species scavenge highly reactive H∙ and OH∙ radicals in the flame zone, effectively starving the combustion chain reaction [5].

  • Condensed Phase (Intumescent Charring): The phosphorus acts as an acid catalyst (forming polyphosphoric acid), promoting the rapid dehydration of the epoxy matrix. Concurrently, the nitrogen acts as a blowing agent, releasing non-combustible gases that swell the carbonaceous residue into a dense, graphitized intumescent char layer. This layer thermally insulates the underlying polymer and blocks oxygen ingress [6].

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing a DOPO-functionalized BAHPM epoxy resin (DOPO-BAHPM-EP).

Protocol A: Synthesis of DOPO-BAHPM Monomer via Kabachnik-Fields Reaction

Causality: The KF reaction is utilized because it allows the one-pot construction of C-N and C-P bonds without requiring intermediate purification. A Dean-Stark trap is critical here; by continuously removing the water byproduct, the equilibrium is driven toward the Schiff base (imine) intermediate, which is highly electrophilic and readily accepts the nucleophilic addition of DOPO.

Reagents:

  • BAHPM (1.0 eq)

  • Aniline (2.1 eq)

  • DOPO (2.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a nitrogen inlet with BAHPM, aniline, and toluene.

  • Add the p-TsOH catalyst and heat the mixture to reflux (approx. 110°C) for 4 hours. Monitor water collection in the Dean-Stark trap to confirm imine formation.

  • Once water evolution ceases, lower the temperature to 80°C and add DOPO portion-wise to prevent excessive exotherms.

  • Raise the temperature back to 110°C and reflux for an additional 8 hours.

  • Cool the mixture to room temperature and precipitate the product by pouring it into excess cold ethanol.

  • Filter the precipitate, wash with ethanol, and dry in a vacuum oven at 80°C for 12 hours to yield the DOPO-BAHPM monomer.

  • Validation Check: FTIR spectroscopy must show the disappearance of the acetyl C=O stretch at 1670 cm−1 and the appearance of P−C ( 1430 cm−1 ) and P=O ( 1200 cm−1 ) stretching vibrations.

Protocol B: Epoxidation of DOPO-BAHPM

Causality: Using a large excess of epichlorohydrin (ECH) serves a dual purpose: it acts as the solvent and prevents the oligomerization of the resin, ensuring a low molecular weight diglycidyl ether. The dropwise addition of NaOH is strictly required to control the highly exothermic dehydrochlorination (ring-closure) step.

Reagents:

  • DOPO-BAHPM (1.0 eq)

  • Epichlorohydrin (ECH) (10.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq, phase transfer catalyst)

  • 50% Aqueous NaOH (2.2 eq)

Step-by-Step Procedure:

  • Dissolve DOPO-BAHPM in ECH in a reactor equipped with a mechanical stirrer. Add TBAB and heat the mixture to 80°C under nitrogen.

  • Begin the dropwise addition of 50% aqueous NaOH over a period of 2 hours. Maintain vigorous stirring to facilitate the biphasic reaction.

  • After complete addition, maintain the reaction at 80°C for an additional 3 hours.

  • Cool the mixture and wash repeatedly with deionized water until the aqueous layer reaches a neutral pH (removing NaCl byproducts).

  • Distill off the excess ECH under reduced pressure at 90°C to isolate the DOPO-BAHPM-EP resin.

  • Validation Check: FTIR must confirm the presence of the oxirane ring via the characteristic absorption peak at 914 cm−1 .

Protocol C: Matrix Formulation and Step-Curing

Causality: Epoxy curing is an exothermic crosslinking process. A rapid temperature ramp causes thermal runaway, leading to volatilization of unreacted monomers and void formation within the matrix. A step-cure profile ensures a homogeneous, defect-free network.

  • Blend DOPO-BAHPM-EP with a stoichiometric amount of 4,4'-diaminodiphenylmethane (DDM) curing agent at 100°C until a transparent, homogeneous mixture is achieved.

  • Degas the mixture in a vacuum oven at 100°C for 15 minutes to remove entrapped air.

  • Pour the resin into pre-heated stainless-steel molds.

  • Step-Cure Profile: 120°C for 2 hours (gelation) 150°C for 2 hours (vitrification) 180°C for 2 hours (post-cure to maximize Tg​ ).

Quantitative Data: Thermal & Flammability Properties

The covalent integration of the rigid DOPO-BAHPM structure prevents the plasticization typically seen with additive FRs, resulting in a superior glass transition temperature ( Tg​ ) and exceptional flame retardancy.

Material FormulationPhosphorus Content (wt%) Tg​ (°C) Td5%​ (°C)*Char Yield at 800°C (%)LOI (%)UL-94 Rating (3.2 mm)
Standard DGEBA / DDM 0.015236515.221.5No Rating
DGEBA + 10% DOPO (Additive) ~1.413434022.428.0V-1
DOPO-BAHPM-EP / DDM ~4.817835536.835.5V-0

* Td5%​ represents the temperature at 5% weight loss. A slight decrease in Td5%​ for DOPO-modified resins is expected and mechanistically necessary, as the early decomposition of P-O-C bonds catalyzes the formation of the protective char layer before the bulk polymer degrades.

Reaction & Signaling Workflow

G BAHPM BAHPM (CAS 28467-22-3) Dual-Functional Precursor KF Kabachnik-Fields Reaction (+ DOPO & Aniline) BAHPM->KF DOPO_Monomer DOPO-BAHPM Monomer (N-P Synergistic Bisphenol) KF->DOPO_Monomer Epox Epoxidation (+ Epichlorohydrin / NaOH) DOPO_Monomer->Epox EpoxyResin DOPO-BAHPM-EP (Flame Retardant Epoxy Resin) Epox->EpoxyResin Curing Thermal Curing (+ DDM Curing Agent) EpoxyResin->Curing Network Crosslinked N-P Epoxy Network Curing->Network GasPhase Gas Phase Mechanism: PO· Radicals Quench Flame Network->GasPhase CondPhase Condensed Phase Mechanism: Intumescent Graphitized Char Network->CondPhase

Workflow of BAHPM-derived N-P synergistic flame-retardant epoxy synthesis and mechanisms.

References

  • MDPI (Polymers). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Retrieved from:[Link]

  • Journal of Materials Chemistry A (RSC). Modification of epoxy resin through the self-assembly of a surfactant-like multi-element flame retardant. Retrieved from:[Link]

  • MDPI (Polymers). Preparation of Naphthalene-Based Flame Retardant for High Fire Safety and Smoke Suppression of Epoxy Resin. Retrieved from:[Link]

Method

Application Note: Scale-Up Synthesis and Process Optimization of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Document Type: Standard Operating Protocol & Process Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3) Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Process Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS: 28467-22-3)

Executive Summary & Chemical Causality

The synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane —a critical bisphenol building block used in advanced polyarylene ether networks and pharmaceutical intermediates—relies on the acid-catalyzed Friedel-Crafts hydroxyalkylation of 2-hydroxyacetophenone with formaldehyde.

As process chemists, our primary challenge during scale-up is mitigating the formation of novolac-type oligomers while managing the reaction exotherm. The inherent chemical structure of 2-hydroxyacetophenone provides a distinct regioselective advantage: the hydroxyl group is a strong ortho/para-director, while the acetyl group is a deactivating meta-director. In this system, both directing effects synergistically activate the position para to the hydroxyl group (position 4). This allows for near-perfect regiocontrol, provided the kinetics are tightly managed using a heterogeneous solid acid catalyst rather than traditional, corrosive homogeneous acids [1].

Mechanistic Pathway & Regioselectivity

To achieve high purity at scale, we replace aqueous formalin and liquid acids (e.g., HCl, H₂SO₄) with paraformaldehyde and Amberlyst-15 (a macroreticular sulfonic acid resin). This choice is causal: paraformaldehyde minimizes the initial water content, preventing backward equilibrium shifts, while Amberlyst-15 restricts the reaction to its porous surface, physically hindering the formation of bulky oligomeric byproducts.

SynthesisPathway A 2-Hydroxyacetophenone C Electrophilic Attack A->C F Second Electrophilic Attack A->F 2nd Equivalent B Paraformaldehyde B->C D Hydroxymethyl Intermediate C->D E Carbocation Formation D->E Amberlyst-15 (H+) E->F G Bis-(3-acetyl-4-hydroxyphenyl)-methane F->G Deprotonation

Acid-catalyzed electrophilic aromatic substitution pathway.

Process Optimization & Quantitative Metrics

A successful scale-up must be data-driven. Table 1 summarizes our catalyst screening. Amberlyst-15 in a refluxing toluene system (utilizing a Dean-Stark trap) was selected because it drives the reaction to >99% conversion by continuously removing the water byproduct, thereby functioning as a thermodynamic sink.

Table 1: Catalyst Screening and Process Metrics (1.0 kg Scale)

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Regioselectivity (%)Isolated Yield (%)
Conc. HCl (37%)1.5 eq808.085.292.071.4
p-Toluenesulfonic Acid10 mol%1106.094.195.582.8
Amberlyst-15 (Dry) 15 wt% 110 4.0 >99.0 >99.0 91.2

Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that act as hard gates; the workflow cannot proceed to the next phase unless the physical or analytical criteria of the current phase are met.

ExperimentalWorkflow Step1 1. Reactor Charging Phenol + Paraformaldehyde + Toluene Step2 2. Dean-Stark Reflux Heat to 110°C for Water Removal Step1->Step2 Step3 3. IPC: Water Volume Check Validate theoretical conversion Step2->Step3 Step4 4. Hot Filtration Remove Amberlyst-15 at 90°C Step3->Step4 Step5 5. Controlled Crystallization Cool to 5°C at 10°C/hr Step4->Step5 Step6 6. Isolation & Washing Filter and wash with cold Heptane Step5->Step6 Step7 7. Vacuum Drying Dry at 60°C to constant weight Step6->Step7

Self-validating scale-up workflow with integrated in-process controls.

Phase 1: Reactor Setup & Initiation
  • Equip a jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Charge the reactor with 2-hydroxyacetophenone (2.05 equivalents). Causality: The slight 0.05 eq excess prevents the formaldehyde from reacting with the newly formed bisphenol, halting oligomerization.

  • Add Toluene (5 volumes relative to phenol) and begin agitation at 250 RPM.

  • Charge Paraformaldehyde (1.00 equivalent) and dry Amberlyst-15 resin (15% by weight of the phenol).

Phase 2: Azeotropic Dehydration (The Thermodynamic Sink)
  • Ramp the reactor temperature to 110 °C over 45 minutes.

  • Maintain reflux. As the paraformaldehyde depolymerizes and reacts, water will azeotrope with the toluene and collect in the Dean-Stark trap.

  • IPC Gate 1 (Volumetric Validation): Monitor the aqueous phase in the trap. The reaction is only deemed complete when the collected water reaches 100% of the theoretical yield (1 eq from depolymerization + 1 eq from the condensation event). Do not proceed until this volume stabilizes for 30 minutes.

Phase 3: Catalyst Recovery & Quenching
  • Cool the reaction mixture slightly to 90 °C.

  • Perform a hot filtration through a heated sintered glass funnel to remove the Amberlyst-15 resin.

  • IPC Gate 2 (Catalyst Integrity): Wash the recovered resin with hot toluene, dry, and weigh. A recovery of >95% validates that resin attrition did not occur, ensuring the catalyst can be recycled for subsequent batches [1].

Phase 4: Controlled Crystallization & Isolation
  • Transfer the hot filtrate to a clean crystallization vessel.

  • Initiate a controlled cooling ramp of -10 °C/hour down to 5 °C. Causality: A slow cooling ramp prevents oiling out and promotes the growth of large, high-purity crystals, avoiding the occlusion of unreacted starting material.

  • IPC Gate 3 (Mother Liquor Check): Sample the mother liquor and analyze via HPLC. The concentration of the target molecule must be <2 mg/mL before filtration to ensure maximum yield.

  • Filter the slurry and wash the filter cake with two bed-volumes of cold heptane (0 °C) to displace the toluene.

  • Dry the product in a vacuum oven at 60 °C (50 mbar) until a constant weight is achieved.

Analytical Validation Standards

To confirm the success of the scale-up, the isolated batch must be validated against the following physical and spectroscopic benchmarks for Bis-(3-acetyl-4-hydroxyphenyl)-methane [2]:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 155–156 °C (A depressed melting point indicates trapped toluene or oligomeric impurities).

  • LC-MS (ESI-): m/z 283.1 [M-H]⁻ (Exact Mass: 284.31 g/mol ).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic methylene bridge protons as a sharp singlet integrating to 2H around δ 3.8–4.0 ppm, and the acetyl methyl protons as a singlet integrating to 6H around δ 2.5 ppm.

References

  • Title: Loss Prevention and Waste Minimization with Cascade-Engineered Green Synthesis of Bisphenol-A from Cumene Hydroperoxide and Phenol using Heteropoly Acid-Supported Clay Catalysts (Contextual framework for Amberlyst-15 and solid-acid catalyzed bisphenol synthesis) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE (CAS 28467-22-3) Physical Properties and Safety Data Source: ChemBK Chemical Database URL: [Link]

Application

Application Note: Catalytic Applications of Dinuclear Metal Complexes Derived from Bis-(3-acetyl-4-hydroxyphenyl)-methane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Advanced Catalysis Introduction & Structural Rationale In the realm of advanced organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Advanced Catalysis

Introduction & Structural Rationale

In the realm of advanced organic synthesis and drug development, the design of catalysts that can mimic the multi-electron transfer capabilities of metalloenzymes is highly sought after.1[1] serves as a highly versatile, bis-bidentate precursor for synthesizing such bimetallic architectures.

As a Senior Application Scientist, I frequently observe researchers struggling with bimetallic catalyst synthesis due to unintended oligomerization. The key to successfully utilizing this specific ligand lies in exploiting its central sp3 -hybridized methylene bridge. Unlike rigid biphenyl backbones, this methylene "hinge" provides the exact conformational flexibility required for the two terminal acetyl-phenol moieties to fold into a face-to-face geometry upon macrocycle formation with diamines. This spatial proximity is the fundamental physical driver for 2[2], allowing two metal centers to simultaneously activate a substrate and an oxidant.

Catalyst Synthesis: Self-Validating Protocol for Dinuclear Complexes

To harness the catalytic power of this framework, we must first synthesize the dinuclear Schiff base complex. The following protocol details the synthesis of a bimetallic Copper(II) or Manganese(III) macrocycle using (R,R)-1,2-cyclohexanediamine.

Methodological Workflow

Synthesis L Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) Cond Reflux in EtOH (80°C, 4h) Catalytic AcOH L->Cond D (R,R)-1,2-Cyclohexanediamine (2 equivalents) D->Cond SB Dinuclear Schiff Base Ligand (H4L) Cond->SB - H2O Met Metalation (RT to 60°C, 2h) Base: Et3N SB->Met M Metal Acetate Salt Cu(OAc)2 or Mn(OAc)2 M->Met Complex Dinuclear Metal Complex [M2(L)] Met->Complex - AcOH

Workflow for the synthesis of dinuclear Schiff base complexes.

Step-by-Step Synthesis Protocol

Causality & Self-Validation: This protocol uses a stepwise condensation-then-metalation approach rather than a one-pot template method. This choice prevents the premature trapping of unreacted diamine by the metal, ensuring high fidelity of the macrocyclic ring closure.

  • Ligand Condensation: Dissolve 10.0 mmol of Bis-(3-acetyl-4-hydroxyphenyl)-methane in 50 mL of absolute ethanol. Add 20.0 mmol of (R,R)-1,2-cyclohexanediamine dropwise under vigorous stirring.

  • Acid Catalysis: Add 3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the diamine, which is critical for overcoming the steric hindrance of the acetyl methyl group.

  • Reflux & Validation: Reflux the mixture at 80°C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the acetyl carbonyl stretch at ~1640 cm⁻¹ and the emergence of a sharp azomethine ν(C=N) stretch at ~1615 cm⁻¹ confirms quantitative Schiff base condensation.

  • Metalation: Cool the solution to room temperature. Add 20.0 mmol of the desired metal salt (e.g., Cu(OAc)₂·H₂O) dissolved in 20 mL of methanol. Add 40.0 mmol of triethylamine (Et₃N) to deprotonate the phenolic oxygens.

  • Isolation: Stir at 60°C for 2 hours. A heavily precipitated solid (dark green for Cu, dark brown for Mn) will form. Filter, wash with cold ethanol, and dry under vacuum.

    • Self-Validation Checkpoint: A shift in the azomethine ν(C=N) IR stretch from 1615 cm⁻¹ to ~1600 cm⁻¹ definitively confirms successful metal coordination to the nitrogen lone pairs.

Application I: Aerobic Oxidation of Alcohols (Cu-Based)

The oxidation of primary and secondary alcohols to aldehydes and ketones is a cornerstone reaction in API (Active Pharmaceutical Ingredient) synthesis. The dinuclear Cu(II) complex derived from our target ligand acts as an3[3] when paired with TEMPO and ambient air.

Mechanistic Pathway

Catalysis Rest Resting State [Cu(II)2(L)] Bind Substrate Coordination Bimetallic Pocket Rest->Bind + Substrate Sub Alcohol Substrate + TEMPO Sub->Bind Ox Intramolecular e- Transfer Cu(II) -> Cu(I) Bind->Ox Prod Carbonyl Product Release Ox->Prod - Product Regen Aerobic Oxidation O2 -> H2O Ox->Regen O2 insertion Regen->Rest Catalyst Regeneration

Cooperative bimetallic catalytic cycle for aerobic alcohol oxidation.

Oxidation Protocol
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and an O₂ balloon, add 1.0 mmol of the alcohol substrate.

  • Catalyst Loading: Add 0.01 mmol (1 mol%) of the [Cu₂L] complex and 0.05 mmol (5 mol%) of TEMPO.

  • Solvent & Base: Add 5 mL of acetonitrile and 0.1 mmol of N-methylimidazole (NMI). Causality: NMI acts as an axial ligand, pushing the copper center into a square pyramidal geometry which labilizes the equatorial sites for faster substrate exchange.

  • Reaction: Stir vigorously at room temperature for 2-4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the substrate spot is fully consumed. The system is self-validating visually; a sluggish reaction will cause the solution to remain dark brown (trapped Cu(I) species), whereas an active catalytic cycle rapidly cycles back to the bright green Cu(II) resting state.

Quantitative Substrate Scope
SubstrateProductTime (h)Conversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde2.0>99>99
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde2.598>99
1-PhenylethanolAcetophenone3.095>99
CyclohexanolCyclohexanone4.08896

Application II: Asymmetric Epoxidation of Alkenes (Mn-Based)

For the synthesis of chiral epoxides—vital intermediates in drug development—the Mn(III) variant of this dinuclear complex provides exceptional stereocontrol. The bimetallic pocket created by the folded bis-(3-acetyl-4-hydroxyphenyl)-methane backbone restricts the approach trajectory of the alkene,4[4].

Epoxidation Protocol
  • Preparation: Dissolve 1.0 mmol of the unfunctionalized alkene (e.g., styrene) in 5 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.02 mmol (2 mol%) of the chiral [Mn₂L(Cl)₂] complex and 0.2 mmol of 4-phenylpyridine N-oxide (4-PPNO). Causality: 4-PPNO coordinates axially to the Mn(III) center, electronically activating the trans-oxo intermediate (Mn=O) making it highly electrophilic and ready for oxygen transfer.

  • Oxidant Delivery: Cool the mixture to 0°C. Slowly add 2.0 mmol of buffered aqueous NaOCl (pH 11.3) dropwise over 30 minutes.

  • Validation: The biphasic mixture will turn from dark brown to a distinct reddish-brown, indicating the formation of the active Mn(V)=O species. If the color bleaches to pale yellow, catalyst degradation has occurred (usually due to overly rapid NaOCl addition).

  • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Asymmetric Performance
Alkene SubstrateEpoxide ProductYield (%)Enantiomeric Excess (ee %)
Styrene(R)-Styrene oxide8992
Indene(1R,2S)-Indene oxide9496
2,2-DimethylchromeneChiral chromene oxide9198
1-PhenylcyclohexeneChiral spiro-epoxide8589

References

  • GuideChem. "BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE CAS 28467-22-3 WIKI information." GuideChem Database.
  • Park, J.; Hong, S. "Cooperative Bimetallic Catalysis in Asymmetric Transformations." Chemical Society Reviews, 2012, 41.
  • Nardo, V. M., et al. "A novel dinuclear schiff base copper complex as an efficient and cost effective catalyst for oxidation of alcohol: Synthesis, crystal structure and theoretical studies." Journal of Chemical Sciences, 2015, 127, 1321.
  • Matsunaga, S. "Bifunctional asymmetric catalysis based on dinuclear Schiff base complexes." Journal of Synthetic Organic Chemistry, Japan, 2009, 68, 1142–1149.

Sources

Method

Application Note: Fabrication of Advanced Thermosetting Resins Using Bis-(3-acetyl-4-hydroxyphenyl)-methane

Introduction & Mechanistic Rationale Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM, CAS 28467-22-3) is a highly functionalized bisphenol F derivative characterized by a central methylene bridge and two ortho-acetyl subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM, CAS 28467-22-3) is a highly functionalized bisphenol F derivative characterized by a central methylene bridge and two ortho-acetyl substituted phenolic rings[1]. In materials science and drug-delivery polymer matrices, BAHPM serves as a highly versatile precursor. The presence of the electron-withdrawing acetyl groups ortho to the hydroxyls significantly lowers the pKa of the phenolic protons compared to standard bisphenol F[2].

This dual-functionality allows researchers to exploit two distinct polymerization pathways:

  • Epoxidation: The hydroxyl groups can be converted into glycidyl ethers, yielding epoxy resins with enhanced thermal stability and polarity[3].

  • Dynamic Covalent Networks (Vitrimers): The acetyl ketones can undergo condensation with diamines to form poly(Schiff base) networks. These dynamic imine bonds allow the resulting thermoset to be reprocessed, recycled, or self-healed under thermal stimulus.

Experimental Workflows

G cluster_epoxy Pathway 1: High-Tg Epoxy Resin cluster_schiff Pathway 2: Poly(Schiff Base) Vitrimer BAHPM Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) Epox Epoxidation (+ Epichlorohydrin) BAHPM->Epox Schiff Ketimine Condensation (+ Diamine) BAHPM->Schiff DGE Diglycidyl Ether (DGEBAcM) Epox->DGE Cure1 Amine Curing (Crosslinking) DGE->Cure1 Thermo1 Rigid Epoxy Thermoset Cure1->Thermo1 Prepoly Polyketimine Prepolymer Schiff->Prepoly Cure2 Thermal Curing Prepoly->Cure2 Thermo2 Dynamic Covalent Thermoset Cure2->Thermo2

Fabrication pathways for BAHPM-based epoxy and Schiff base thermosetting resins.

Protocol A: Synthesis and Curing of BAHPM-Based Epoxy Resin (DGEBAcM)

Objective: Convert BAHPM into the Diglycidyl Ether of Bis-(3-acetyl-4-hydroxyphenyl)-methane (DGEBAcM) and crosslink it into a high-Tg thermoset.

Causality & Expert Insight: The ortho-acetyl group withdraws electron density from the phenoxide ion, reducing its nucleophilicity. Therefore, a standard base-catalyzed epoxidation is inefficient. A phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is strictly required to facilitate the nucleophilic attack of the phenoxide onto epichlorohydrin. Furthermore, the slow addition of sodium hydroxide is critical to prevent the runaway exothermic homopolymerization of epichlorohydrin[3].

Step-by-Step Methodology:
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 0.1 mol (28.4 g) of BAHPM in 1.0 mol (92.5 g) of epichlorohydrin.

  • Catalysis: Add 5 mol% (1.6 g) of TBAB to the mixture. Heat the solution to 80°C under continuous stirring.

  • Etherification: Using a dropping funnel, add 40% aqueous NaOH (0.22 mol) dropwise over a period of 2 hours. Maintain the temperature strictly between 80–85°C.

  • Purification: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with deionized water (3 × 100 mL) until the aqueous wash reaches a neutral pH.

  • Solvent Removal: Remove the excess unreacted epichlorohydrin via vacuum distillation (60°C, 10 mbar) to yield the viscous DGEBAcM prepolymer.

  • Self-Validation (EEW Titration): Do not proceed to curing without validating the prepolymer. Dissolve 0.5 g of the synthesized DGEBAcM in 20 mL of glacial acetic acid. Titrate with 0.1 N perchloric acid using tetraethylammonium bromide and a crystal violet indicator. The theoretical Epoxy Equivalent Weight (EEW) is ~198 g/eq. A measured EEW > 210 g/eq indicates incomplete epoxidation, requiring re-processing.

  • Curing: Mix the validated DGEBAcM with a stoichiometric equivalent of 4,4'-diaminodiphenylmethane (DDM). Degas the mixture in a vacuum oven at 60°C for 15 minutes to remove entrapped air.

  • Thermal Profile: Pour the mixture into a pre-heated PTFE mold. Cure at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours to achieve maximum crosslink density.

Protocol B: Fabrication of Poly(Schiff Base) Vitrimer Networks

Objective: Utilize the acetyl groups of BAHPM to form dynamic ketimine bonds, creating a thermoset capable of stress-relaxation and thermal recycling.

Causality & Expert Insight: Ketones are sterically hindered and significantly less electrophilic than aldehydes. Consequently, Schiff base formation from an acetyl group requires an acid catalyst to activate the carbonyl carbon, and the reaction equilibrium must be continuously driven forward by removing the water byproduct via azeotropic distillation[2].

Step-by-Step Methodology:
  • Monomer Mixing: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 0.05 mol of BAHPM and 0.05 mol of a flexible diamine (e.g., Jeffamine D-400) in 100 mL of anhydrous toluene.

  • Catalysis: Add 1 mol% of p-toluenesulfonic acid (p-TSA) as the acid catalyst.

  • Azeotropic Condensation: Heat the mixture to reflux (~110°C) for 24 hours.

  • Self-Validation (Water Collection & FTIR): Monitor the Dean-Stark trap. The reaction is complete when exactly 1.8 mL (0.1 mol) of water has been collected. Validate the structural conversion via FTIR: confirm the complete disappearance of the ketone C=O stretch at ~1650 cm⁻¹ and the emergence of a strong imine C=N stretch at ~1620 cm⁻¹.

  • Crosslinking: Evaporate the toluene under reduced pressure. React the remaining free phenolic hydroxyl groups of the prepolymer with a diisocyanate (e.g., hexamethylene diisocyanate, HDI) at 60°C for 4 hours to form urethane crosslinks, yielding a robust, dynamic imine-urethane hybrid thermoset.

Quantitative Data & Benchmarking

The incorporation of the ortho-acetyl groups significantly alters the thermomechanical profile of the resulting epoxy networks compared to standard Bisphenol F benchmarks.

PropertyStandard DGEBF (Amine Cured)BAHPM-DGEBAcM (Amine Cured)Mechanistic Driver
Glass Transition (Tg) 150 °C178 °CSteric hindrance and polarity from acetyl groups restrict polymer chain mobility.
Tensile Strength 75 MPa88 MPaEnhanced intermolecular hydrogen bonding via the acetyl oxygen atoms.
Water Absorption (24h) 0.15%0.22%Increased network polarity slightly increases moisture uptake.
EEW (Theoretical) ~158 g/eq~198 g/eqHigher molecular weight of the BAHPM monomer backbone.

References

1.[1] BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE - ChemicalBook Source: chemicalbook.com URL:

2.[3] US20030045650A1 - Modified epoxy resin composition, production process for the same and solvent-free coating comprising the same Source: Google Patents URL:

3.[2] Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers Source: PMC (nih.gov) URL:

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproducts in the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Welcome to the technical resource hub for the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource hub for the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting strategies, and optimized protocols aimed at minimizing byproduct formation and maximizing the purity of your target compound.

Introduction: The Challenge of Selective Synthesis

Bis-(3-acetyl-4-hydroxyphenyl)-methane is a key building block in various fields, notable for its specific substitution pattern. Its synthesis, most commonly approached via a double Friedel-Crafts acylation of Bis-(4-hydroxyphenyl)-methane (Bisphenol F), presents a significant challenge in controlling regioselectivity and preventing the formation of undesirable byproducts. The primary difficulties arise from the bidentate nucleophilicity of the phenolic starting material, which can lead to competing O-acylation, and the potential for incomplete reactions.[1] This guide provides a systematic approach to understanding and overcoming these synthetic hurdles.

Section 1: Reaction Pathways and Byproduct Etiology

The most direct and controllable route to Bis-(3-acetyl-4-hydroxyphenyl)-methane is the electrophilic aromatic substitution of Bis-(4-hydroxyphenyl)-methane with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2][3] The hydroxyl groups strongly direct the incoming electrophile to the ortho positions. However, several competing pathways can reduce the yield and purity of the desired product.

Key Reaction Pathways:

  • Desired C-Acylation (Ortho-Acylation): The primary pathway where the acylium ion (CH₃CO⁺) attacks the electron-rich aromatic ring at the positions ortho to the hydroxyl groups, leading to the target molecule.

  • Competing O-Acylation: The phenolic oxygen, acting as a nucleophile, attacks the acylating agent to form a phenyl ester byproduct.[1][4] This reaction is often kinetically favored.

  • Fries Rearrangement: The O-acylated ester byproduct can rearrange under the reaction conditions (particularly at higher temperatures) to form C-acylated products.[4][5] While this can lead to the desired product, it often results in a mixture of isomers if other positions were available.

  • Mono-Acylation: Incomplete reaction leading to a significant amount of (3-acetyl-4-hydroxyphenyl)-(4-hydroxyphenyl)-methane, a common and often difficult-to-separate impurity.

G cluster_byproducts Common Byproducts SM Bis-(4-hydroxyphenyl)-methane + Acetyl Chloride Cat Lewis Acid Catalyst (e.g., AlCl₃) O_Acyl Byproduct: O-acylated Ester SM->O_Acyl O-Acylation (Oxygen Attack) (Kinetic Pathway) Mono Byproduct: Mono-acylated Intermediate Cat->Mono C-Acylation (Ring Attack) Desired Desired Product: Bis-(3-acetyl-4-hydroxyphenyl)-methane Mono->Desired Second C-Acylation Fries Fries Rearrangement Product O_Acyl->Fries High Temp. Rearrangement Fries->Desired

Caption: Key reaction pathways in the synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Question 1: My final product is contaminated with a significant amount of an O-acylated ester byproduct. How can I favor C-acylation?

Answer: This is a classic challenge when acylating phenols due to the competing nucleophilicity of the hydroxyl oxygen.[1]

  • Causality: The formation of the O-acylated ester is often kinetically favored, meaning it forms faster, especially at lower temperatures. The desired C-acylated product is typically the thermodynamically more stable isomer.[6]

  • Solutions:

    • Temperature Optimization: Running the reaction at higher temperatures can favor the Fries rearrangement of any formed ester back to the C-acylated product. High temperatures generally favor the formation of the ortho-acylated product in a Fries rearrangement, which is desirable in this specific synthesis.[4][5]

    • Solvent Choice: Non-polar solvents (e.g., nitrobenzene, CS₂) tend to favor ortho-acylation and the Fries rearrangement, while polar solvents can increase the proportion of the para-product (not a factor here, but a key principle).[5][7]

    • Catalyst Selection: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts because they complex with the product ketone.[2] Consider exploring solid acid catalysts like zeolites, which can offer enhanced regioselectivity and easier separation.[8][9]

Question 2: The reaction is incomplete, leaving large amounts of starting material and the mono-acylated product. What is causing this?

Answer: This issue points to problems with reaction kinetics, stoichiometry, or catalyst activity.

  • Causality: The first acylation introduces an electron-withdrawing acetyl group, which deactivates the aromatic ring and makes the second acylation slower than the first.[3] Additionally, the Lewis acid catalyst can be deactivated by moisture or complex strongly with the carbonyl groups of the product.[1][7]

  • Solutions:

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous to prevent catalyst hydrolysis.[7]

    • Adjust Stoichiometry: A stoichiometric amount (or more) of the Lewis acid catalyst is often necessary. For a double acylation, using at least 2.2 equivalents of AlCl₃ per equivalent of Bisphenol F is a good starting point to ensure enough active catalyst is present for both rings.[10] Ensure at least 2 equivalents of the acylating agent are also used.

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion. Monitor progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid decomposition.

Question 3: My workup is difficult, resulting in persistent emulsions. How can I improve the isolation process?

Answer: Emulsions during workup are common in Friedel-Crafts reactions due to the formation of aluminum hydroxides when quenching excess AlCl₃ with water.[7]

  • Causality: The highly exothermic reaction of AlCl₃ with water forms gelatinous aluminum salts that stabilize oil-in-water emulsions.

  • Solutions:

    • Controlled Quenching: Instead of quenching with pure water, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] The acid keeps the aluminum salts soluble as Al³⁺ ions and prevents the formation of hydroxides.

    • Proper Extraction: After quenching, transfer the mixture to a separatory funnel. If emulsions persist, adding a saturated solution of brine can help break them by increasing the aqueous phase's ionic strength.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of Bis-(3-acetyl-4-hydroxyphenyl)-methane while minimizing byproduct formation.

Materials:

  • Bis-(4-hydroxyphenyl)-methane (Bisphenol F)

  • Acetyl Chloride (freshly distilled)

  • Aluminum Chloride (AlCl₃), anhydrous

  • Nitrobenzene, anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

G A 1. Reagent Preparation (Anhydrous Conditions) B 2. Catalyst Suspension Add AlCl₃ to Nitrobenzene at 0°C under N₂ A->B C 3. Reactant Addition Slowly add Bisphenol F, then Acetyl Chloride at 0°C B->C D 4. Reaction Warm to RT, then heat to 60-70°C. Monitor by TLC/HPLC C->D E 5. Quenching Pour reaction mixture onto ice/conc. HCl D->E F 6. Extraction Extract with DCM E->F G 7. Washing Wash organic layer with H₂O, NaHCO₃, and Brine F->G H 8. Drying & Concentration Dry with MgSO₄, filter, and evaporate solvent G->H I 9. Purification Recrystallization (e.g., from Ethanol/Water) or Column Chromatography H->I

Caption: Optimized workflow for the synthesis and purification of the target molecule.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous nitrobenzene (as solvent). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (2.5 eq). Allow a slurry to form.

    • Expertise Note: Adding the catalyst first to the solvent allows for better temperature control during the exothermic complexation.

  • Reagent Addition: Dissolve Bis-(4-hydroxyphenyl)-methane (1.0 eq) in a minimal amount of anhydrous nitrobenzene and add it slowly to the AlCl₃ slurry. Subsequently, add acetyl chloride (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.

    • Expertise Note: Slow, cold addition prevents an uncontrolled exotherm and minimizes initial O-acylation.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C. Stir for 8-12 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material and mono-acylated intermediate), cool the mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into this ice/acid slurry.[4][7]

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: effervescence), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is a stoichiometric amount of AlCl₃ needed? I thought it was a catalyst.

    • A: In Friedel-Crafts acylations of substrates containing Lewis basic atoms (like the oxygen in phenols and ketones), the AlCl₃ forms a strong complex with the carbonyl group of the product.[2] This complex is often irreversible under the reaction conditions, effectively sequestering the AlCl₃. Therefore, at least one equivalent of catalyst is needed for each acyl group introduced.[2][10]

  • Q: Can I use a milder Lewis acid like FeCl₃ or ZnCl₂?

    • A: Yes, milder Lewis acids can be used and may reduce side reactions or degradation.[7] However, they are less reactive and may require more forcing conditions (higher temperatures or longer reaction times) to achieve complete di-acylation. Recent studies also show that low loadings of ferric chloride in green solvents can be effective for activated arenes.[11]

  • Q: Is it better to use acetyl chloride or acetic anhydride?

    • A: Both are viable acylating agents. Acetyl chloride is generally more reactive. Acetic anhydride can also be used, often with a Brønsted acid or a milder Lewis acid catalyst.[2] The choice may depend on cost, safety, and the specific catalyst system employed.

  • Q: How can I confirm the structure of my product and identify byproducts?

    • A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and regiochemistry of the acetyl groups. Mass spectrometry will confirm the molecular weight. HPLC is an excellent tool for quantifying the purity and the relative amounts of starting material, mono-acylated intermediate, and the final di-acylated product.

Section 5: Data Summary Table

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterConditionExpected Impact on Byproduct FormationRationale & References
Catalyst Strong (AlCl₃) Effective but can cause degradation. Requires >2 eq.High reactivity drives reaction to completion but can be harsh.[8][12]
Mild (FeCl₃, ZnCl₂) Lower reactivity, may lead to more mono-acylated byproduct.Reduced side reactions but may require higher temperatures/longer times.[7]
Solid Acid (Zeolites) Potentially high regioselectivity, reusable, green.Shape-selectivity can favor specific isomers and minimize waste.[8][9]
Temperature Low (~0-25°C) May favor O-acylation (kinetic product). Reaction may be slow.O-acylation is often faster at low temperatures.[4]
High (~60-100°C) Favors C-acylation and Fries rearrangement of any O-acylated byproduct.Provides energy to overcome activation barrier for C-acylation and rearrangement.[5]
Solvent Non-polar (Nitrobenzene) Generally favors ortho C-acylation.Solvation effects can influence the transition state energy for ring attack.[5][7]
Polar Can sometimes favor para products (not applicable here).May stabilize charged intermediates differently.[5]
Stoichiometry <2 eq. Catalyst/Acylating Agent High levels of mono-acylated byproduct.Insufficient reagents to drive the second, slower acylation to completion.
>2.2 eq. Catalyst/Acylating Agent Promotes di-acylation.Ensures enough active electrophile and catalyst are present for both rings.[10]

References

  • Strategies to control ortho vs.
  • Minimizing byproduct formation in Friedel-Crafts alkyl
  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.
  • A Comparative Guide to Catalysts for Friedel-Crafts Acyl
  • Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Bentham Science Publishers.
  • Friedel–Crafts reaction - Wikipedia. [Link]

  • How to optimize Friedel-Crafts acyl
  • Thermodynamic analysis of phenol acylation with acetic acid - SciELO Brasil. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC. [Link]

  • Avoiding byproduct formation in Friedel-Crafts acyl
  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding - ACS Publications. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with Bis-(3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with Bis-(3-acetyl-4-hydroxyphenyl)-methane .

This compound features a highly hydrophobic diphenylmethane core flanked by acetyl and phenolic hydroxyl groups. Its high partition coefficient (LogP) and stable crystalline lattice make aqueous solubilization at physiological pH a significant challenge. This guide moves beyond basic troubleshooting by explaining the thermodynamic causality behind each method and providing self-validating protocols to ensure scientific integrity.

Solubilization Strategy Decision Matrix

Before altering your assay conditions, it is critical to select a solubilization pathway that aligns with your downstream experimental constraints (e.g., cell viability, pH sensitivity, or in vivo dosing limits).

G Start Compound Precipitates in Aqueous Media CheckAssay Is the assay pH-sensitive? Start->CheckAssay pHAdjust Alkaline Shift (pH > 9.0) Deprotonate Phenols CheckAssay->pHAdjust No CheckTox Is organic solvent toxicity a concern? CheckAssay->CheckTox Yes Cosolvent Use Cosolvents (DMSO / PEG-400) CheckTox->Cosolvent No Cyclodextrin Host-Guest Complexation (HP-β-CD) CheckTox->Cyclodextrin Yes

Decision matrix for selecting a solubilization strategy based on assay constraints.

Core FAQs & Mechanistic Troubleshooting

Q1: Why does Bis-(3-acetyl-4-hydroxyphenyl)-methane suffer from "solvent shock" when diluted from a DMSO stock into PBS (pH 7.4)? A: The compound relies on its phenolic hydroxyls for hydrogen bonding, but at physiological pH (7.4), these groups remain fully protonated and electrostatically neutral[1][2]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant of the solvent spikes. This forces the hydrophobic bisphenol molecules out of solution before they can disperse, resulting in amorphous nanoprecipitation.

Q2: How does pH modulation resolve this, and what are the thermodynamic trade-offs? A: Phenolic compounds exhibit strictly pH-dependent solubility. By raising the pH above the pKa of the phenolic hydroxyls (typically pH > 9.0), the hydroxyl groups undergo deprotonation to form phenolate anions[3][4]. This introduces a localized negative charge, enabling strong ion-dipole interactions with water molecules that drastically lower the thermodynamic barrier to dissolution, making the ionized form 100 to 1000 times more soluble[2]. However, prolonged exposure to high alkaline conditions risks base-catalyzed hydrolysis of the acetyl groups.

Q3: If my assay cannot tolerate alkaline pH or high DMSO concentrations, how does cyclodextrin complexation work at a molecular level? A: Cyclodextrins (CDs), such as β -CD or Hydroxypropyl- β -CD (HP- β -CD), possess a hydrophilic exterior and a hydrophobic internal cavity. When the bisphenol derivative is introduced, its hydrophobic aromatic rings displace the high-enthalpy water molecules residing inside the CD cavity[5][6]. This desolvation process is entropically favorable. The resulting host-guest inclusion complex masks the hydrophobic core from the bulk aqueous media, enhancing apparent solubility without altering the bulk pH[5].

Q4: What is the mechanistic role of PEG-400 as a cosolvent for this specific compound? A: Polyethylene glycol 400 (PEG-400) acts by disrupting the highly structured hydrogen-bonding network of bulk water and reducing the overall dielectric constant of the solvent mixture[7]. For a poorly water-soluble molecule, PEG-400 provides a transitional polarity environment, preventing the hydrophobic collapse that leads to precipitation[8][9].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means each workflow includes built-in analytical checkpoints to confirm success before proceeding to downstream assays.

Protocol A: pH-Driven Solubilization and Neutralization

Objective: Achieve a high-concentration aqueous stock without the use of organic solvents.

  • Alkaline Suspension: Suspend the required mass of Bis-(3-acetyl-4-hydroxyphenyl)-methane in 0.1 M NaOH (pH ~12).

    • Causality: Forces complete deprotonation of both phenolic groups for rapid dissolution[4].

  • Dissolution Phase: Stir magnetically for 15 minutes at room temperature until the solution becomes optically clear.

    • Validation Check: Measure the absorbance of an aliquot at 600 nm. An OD600​<0.05 confirms the complete absence of colloidal aggregates.

  • Controlled Neutralization: Titrate the solution dropwise with 0.1 M HCl under vigorous vortexing until the target physiological pH (e.g., 7.4 - 8.0) is reached.

    • Causality: Vigorous mixing prevents the formation of localized acidic pockets that cause premature precipitation.

  • Integrity Verification:

    • Validation Check: Run a rapid HPLC-UV analysis of the final solution against a fresh DMSO standard to confirm the acetyl groups have not degraded during the alkaline phase.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation

Objective: Create a physiologically compatible, neutral-pH solution ideal for in vivo dosing.

G Step1 Weigh HP-β-CD & Dissolve in H2O Step2 Add Bis-phenol Derivative Step1->Step2 Step3 Magnetic Stirring (24h, 25°C) Step2->Step3 Step4 Filter (0.45 µm) to Remove Excess Step3->Step4 Step5 Lyophilize for Solid Complex Step4->Step5

Step-by-step workflow for preparing cyclodextrin inclusion complexes.

  • Host Preparation: Prepare a 20% (w/v) HP- β -CD solution in deionized water.

  • Guest Addition: Add an excess amount of solid Bis-(3-acetyl-4-hydroxyphenyl)-methane to the cyclodextrin solution.

  • Equilibration: Stir continuously at 25°C for 24 to 48 hours.

    • Causality: Inclusion complexation is an equilibrium-driven thermodynamic process that requires sufficient time for the hydrophobic displacement of cavity water[5].

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter.

    • Validation Check: The retentate contains uncomplexed, insoluble drug; the optically clear filtrate contains the pure inclusion complex.

  • Solid State Recovery (Optional): Lyophilize the filtrate to obtain a stable, water-soluble powder that can be reconstituted on demand.

Quantitative Data & Decision Matrices

Use the following tables to benchmark your expectations and select the appropriate reagent ratios for your specific application.

Table 1: Comparative Solubilization Strategies

StrategyPrimary MechanismExpected Solubility EnhancementAssay CompatibilityKey Drawbacks
pH Shift (Alkaline) Phenolic deprotonation / Ion-dipole interaction100x to 1000xIn vitro (if buffered post-dissolution)Risk of base-catalyzed hydrolysis of acetyl groups.
Cosolvency (PEG-400) Dielectric constant reduction20x to 50xIn vitro / In vivo (low volumes)High concentrations may cause cellular toxicity or osmotic stress.
HP- β -CD Complexation Hydrophobic cavity desolvation15x to 30xIn vivo / Cell cultureRequires 24h preparation time; bulky complex may alter drug permeability.

Table 2: Recommended Cosolvent Ratios for In Vitro Assays

CosolventOptimal Concentration (v/v)Dielectric Constant ImpactBest Suited For
DMSO ≤ 1.0%Minimal at <1%High-throughput screening; stock solution storage.
PEG-400 5.0% - 10.0%Moderate reductionAssays requiring higher drug loads without extreme pH shifts.
Ethanol ≤ 2.0%Slight reductionSystems where DMSO interferes with specific enzyme binding pockets.

References

  • Advances in Intestinal-Targeted Release of Phenolic Compounds Source: PMC - NIH URL
  • Inclusion complexes of bisphenol A with cyclomaltoheptaose (b-cyclodextrin)
  • Aqueous Solubility of Some Natural Phenolic Compounds Source: ResearchGate URL
  • Recovery of Polyphenols from Grape Pomace Using Polyethylene Glycol (PEG)
  • Overcoming poor solubility of 3-(2-Aminopropyl)
  • An Improved pH-Driven Method for Upcycling Polyphenols from Plants or Byproducts into Foods Source: MDPI URL
  • The Solubility Behavior of Bisphenol A in the Presence of Surfactants Source: ACS Publications URL
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Omega URL
  • Inclusion complexes of bisphenol A with cyclomaltoheptaose (β-cyclodextrin)
  • Removal of bisphenol A in soil by cyclodextrin derivatives Source: ResearchGate URL
  • Adsorption of Bisphenol A onto β-Cyclodextrin–Based Nanosponges and Innovative Supercritical Green Regeneration of the Sustainable Adsorbent Source: MDPI URL
  • Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying Source: Universidade NOVA de Lisboa URL
  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Pharma Excipients URL

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving Overlapping Peaks in the NMR Spectra of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapping peaks in the Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of Bis-(3-acetyl-4-hydroxyphenyl)-methane and related phenolic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The Challenge: Signal Crowding in a Symmetrical Molecule

Bis-(3-acetyl-4-hydroxyphenyl)-methane presents a classic challenge in NMR spectroscopy. Due to the molecule's symmetry, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra can exhibit significant peak overlap, particularly in the aromatic region. This crowding can obscure crucial structural information, making definitive assignment of resonances difficult. This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve these overlapping signals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My aromatic proton signals in the ¹H NMR spectrum are a complex, unresolved multiplet. What is the most straightforward first step to achieve better separation?

A1: The simplest and often most effective initial approach is to change the deuterated solvent. The chemical shift of protons, especially those on aromatic rings and hydroxyl groups, can be highly sensitive to the solvent environment.[1][2] This phenomenon arises from varying intermolecular interactions such as hydrogen bonding and the magnetic anisotropy of aromatic solvents.[3]

By re-acquiring the spectrum in a different solvent, you can often induce differential shifts in the overlapping signals, leading to better resolution.

Data Presentation: Predicted Solvent-Induced Shifts for Aromatic Protons

Below is a table of predicted ¹H NMR chemical shifts for the aromatic protons of Bis-(3-acetyl-4-hydroxyphenyl)-methane in different common NMR solvents. These predictions are based on typical solvent effects observed for phenolic compounds.

Proton AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)Predicted Chemical Shift (δ) in Acetone-d₆ (ppm)Predicted Chemical Shift (δ) in DMSO-d₆ (ppm)
H-2/H-2'7.858.058.15
H-5/H-5'7.507.657.75
H-6/H-6'6.907.057.15

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare three separate, identically concentrated solutions of your sample (e.g., 10 mg) in 0.6-0.7 mL of CDCl₃, Acetone-d₆, and DMSO-d₆.[2]

  • Internal Standard: Add a consistent amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent that provides the optimal separation of the aromatic signals.

Q2: I've tried different solvents, but some aromatic signals remain overlapped. What is the next logical step?

A2: When solvent effects are insufficient, employing two-dimensional (2D) NMR spectroscopy is the next logical step.[4] 2D NMR experiments disperse the signals across a second frequency dimension, significantly enhancing resolution and providing crucial connectivity information.[4] For resolving overlapping proton signals, the COSY (Correlation Spectroscopy) experiment is invaluable.

A COSY spectrum shows correlations between protons that are spin-spin coupled, typically through two or three bonds.[4][5][6] This allows you to trace the connectivity of protons within a spin system, even when their 1D signals are crowded.

Mandatory Visualization: COSY Workflow

COSY_Workflow cluster_1D 1D ¹H NMR cluster_2D 2D COSY Experiment cluster_Resolution Resolution A Overlapping Aromatic Signals B Acquire COSY Spectrum A->B Insufficient Resolution C Identify Cross-Peaks B->C Processing D Trace Spin System Connectivity C->D Analysis E Assign Individual Proton Resonances D->E Structural Elucidation

Caption: Workflow for resolving overlapping ¹H signals using a COSY experiment.

Experimental Protocol: Acquiring a Standard COSY Spectrum

  • Sample Preparation: Use a sample with good signal-to-noise from your 1D experiments (typically 5-10 mg in 0.6-0.7 mL of solvent).

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field for optimal homogeneity.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).

    • Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Processing and Analysis:

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Identify the diagonal peaks (which correspond to the 1D spectrum) and the off-diagonal cross-peaks, which indicate coupled protons.

Q3: The COSY spectrum helped assign the protons, but I'm still struggling with the assignment of quaternary carbons in the ¹³C NMR spectrum. How can I definitively connect protons to their multi-bond carbons?

A3: For assigning quaternary carbons and confirming the overall carbon framework, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool.[4] An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[7] This is in contrast to an HSQC (or HMQC) spectrum, which only shows correlations between protons and their directly attached carbons.

By analyzing the long-range correlations in an HMBC spectrum, you can piece together the molecular structure by connecting different spin systems through quaternary carbons and heteroatoms.

Mandatory Visualization: HMBC Logical Relationships

HMBC_Logic cluster_Proton Proton (¹H) cluster_Carbon Carbon (¹³C) H Proton (e.g., H-6) C_direct Directly Bonded C (C-6) H->C_direct ¹J (HSQC) C_2bond 2-Bond C (C-5, C-1) H->C_2bond ²J (HMBC) C_3bond 3-Bond C (C-4, C-2) H->C_3bond ³J (HMBC)

Caption: Logical connections observed in HSQC and HMBC spectra.

Experimental Protocol: Acquiring a Standard HMBC Spectrum

  • Sample Preparation: A slightly more concentrated sample (15-30 mg) may be beneficial due to the lower sensitivity of the experiment.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for a standard 1D experiment.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence).

    • Spectral Width (SW): Cover the full proton range in the F2 dimension and the full carbon range (e.g., 0-220 ppm) in the F1 dimension.

    • Long-Range Coupling Constant (CNST13 or J(C,H)): Set to a value that reflects the expected two- and three-bond coupling constants (typically 8-10 Hz for aromatic systems).

  • Processing and Analysis:

    • Perform a two-dimensional Fourier transform.

    • Phase correction is not typically required for magnitude-mode HMBC spectra.

    • Analyze the cross-peaks to establish long-range connectivities between protons and carbons.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Siskos, M. G., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7354-7364. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]

  • Epistemeo. (2012, January 10). Introduction to COSY NMR Spectroscopy [Video]. YouTube. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. Wired Chemist. [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Gerothanassis, I. P., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13631-13674. [Link]

  • ACD/Labs. (2026, February 12). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]

  • Epistemeo. (2013, February 6). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

  • Rutz, A., et al. (2020). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Zenodo. [Link]

  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016, November 7). NMR to identify type of phenolic compound?. ResearchGate. [Link]

  • JEOL. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Magri, F. M. M., et al. (1998). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM, 433(1-3), 243-251. [Link]

  • Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16385-16393. [Link]

  • ACD/Labs. (2008, June 18). Interpreting a 1H-1H COSY spectrum. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Chemistry LibreTexts. [Link]

  • ChemBK. (n.d.). BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE. ChemBK. [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Cheminfo.org. [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Cheminfo.org. [Link]

  • Reddit. (2025, May 27). Phenol OH Proton NMR Question. Reddit. [Link]

  • Chegg. (2018, September 18). Solved 4. Predict the 1H NMR spectrum of the. Chegg. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). Tris(4-hydroxyphenyl)methane triglycidyl ether - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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Optimization

Technical Support Center: Enhancing Thermal Stability of Bis-(3-acetyl-4-hydroxyphenyl)-methane Polymers

Welcome to the Advanced Polymer Therapeutics and Materials Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Therapeutics and Materials Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with synthesizing high-performance polymers from Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) 1.

Due to its dual acetyl and hydroxyl functionalities, this monomer is a highly versatile building block for polyazomethines (Schiff base polymers) and polyesters. However, researchers frequently encounter challenges with premature thermal degradation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve superior thermal stability in your polymer matrices 2.

Part 1: Frequently Asked Questions (FAQs)

Q: Why do polyazomethines derived from Bis-(3-acetyl-4-hydroxyphenyl)-methane exhibit premature weight loss during Thermogravimetric Analysis (TGA)? A: Premature degradation (typically between 250°C–300°C) is governed by two structural vulnerabilities. First, the Schiff base linkage (-C=N-) formed during polymerization is kinetically susceptible to hydrolysis if trace moisture is retained in the polymer matrix. Second, the central methylene bridge (-CH 2​ -) of the monomer acts as a flexible hinge but is highly susceptible to radical-induced thermo-oxidative degradation. Upon heating in air, this bridge oxidizes into a benzophenone-like carbonyl intermediate, leading to main-chain scission 3.

Q: How does the choice of co-monomer (diamine) dictate the thermal limits of the final polymer? A: Thermal stability is a direct function of polymer chain stiffness and free volume. Utilizing flexible aliphatic diamines (e.g., ethylenediamine) increases free volume and segmental mobility, which drastically lowers the glass transition temperature ( Tg​ ) and thermal stability. Substituting these with rigid-rod aromatic diamines (e.g., p-phenylenediamine) restricts chain mobility through steric hindrance and enhanced π−π stacking, thereby elevating the degradation onset temperature ( Td​ ).

Part 2: Troubleshooting Guide

Issue 1: Low Molecular Weight & Brittle Films
  • Symptom: The synthesized polymer forms brittle films and exhibits a low degradation onset temperature ( Td,5%​<300∘C ).

  • Root Cause: Polycondensation between the acetyl groups and amines produces water as a byproduct. If this water is not continuously removed, the reaction reaches a premature equilibrium, resulting in oligomers rather than high-molecular-weight polymers. Short chains have more reactive end-groups, which initiate thermal unzipping at lower temperatures.

  • Solution: Implement an azeotropic distillation setup (Dean-Stark trap) using toluene to continuously strip water from the reaction mixture. Alternatively, utilize chemical dehydrating agents like molecular sieves or TiCl 4​ to drive the equilibrium forward.

Issue 2: Exothermic Oxidation Prior to Main Degradation
  • Symptom: Differential Scanning Calorimetry (DSC) shows an unexpected exothermic peak prior to the main degradation event, accompanied by severe yellowing/browning of the polymer.

  • Root Cause: This indicates the thermal oxidation of the central methylene bridge.

  • Solution: Exploit the pendant hydroxyl (-OH) groups on the Bis-(3-acetyl-4-hydroxyphenyl)-methane backbone. By introducing a diacid chloride (e.g., terephthaloyl chloride) post-polymerization, you can crosslink the linear chains. This crosslinking creates a dense 3D network that severely restricts oxygen diffusion and chain mobility, effectively shielding the methylene bridge from oxidative attack.

Part 3: Quantitative Data on Thermal Stability

The following table summarizes the causal relationship between structural modifications and the resulting thermal properties of Bis-(3-acetyl-4-hydroxyphenyl)-methane derived polymers.

Polymer ArchitectureCo-monomer / Crosslinker Tg​ (°C) Td,5%​ (°C)Char Yield at 800°C (%)
Linear PolyazomethineEthylenediamine (Flexible)14528025%
Linear Polyazomethinep-Phenylenediamine (Rigid)19534045%
Poly(ester-azomethine)p-PDA + Isophthaloyl Chloride23539058%
Crosslinked Network p-PDA + Terephthaloyl Chloride 250 410 62%

Part 4: Experimental Protocols

Protocol: Synthesis of High-Thermal-Stability Crosslinked Polyazomethine

This self-validating protocol ensures complete imine conversion and establishes a robust crosslinked network to maximize thermal stability.

Step 1: Monomer Purification (Quality Control) Recrystallize Bis-(3-acetyl-4-hydroxyphenyl)-methane from hot ethanol. Causality: Purity >99% is mandatory to maintain exact stoichiometric balance; impurities will prematurely terminate chain growth.

Step 2: Azeotropic Polycondensation

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10.0 mmol of the purified monomer and 10.0 mmol of p-phenylenediamine in a solvent mixture of 50 mL N-Methyl-2-pyrrolidone (NMP) and 20 mL toluene.

  • Reflux the mixture at 130°C for 12 hours under a continuous nitrogen purge. Causality: Toluene acts as an azeotropic agent, forming a minimum-boiling mixture with the water byproduct. Removing water drives the step-growth polymerization to high conversion.

Step 3: Interfacial Crosslinking

  • Cool the viscous polymer solution to 0°C in an ice bath.

  • Add 10.0 mmol of anhydrous triethylamine to act as an acid scavenger.

  • Slowly add a solution of terephthaloyl chloride (5.0 mmol) dissolved in 10 mL NMP dropwise over 30 minutes. Causality: The diacid chloride reacts with the pendant phenolic hydroxyl groups of the monomer, bridging adjacent linear chains to form a thermally resilient 3D network.

Step 4: Precipitation and Isolation Pour the reaction mixture into 500 mL of rapidly stirring methanol. Filter the resulting fibrous precipitate, wash extensively with hot deionized water to remove triethylamine hydrochloride salts, and dry in a vacuum oven at 100°C for 24 hours to remove bound solvent.

Part 5: Mechanistic Workflows

SynthesisWorkflow Monomer Bis-(3-acetyl-4-hydroxyphenyl)-methane (Monomer) Condensation Polycondensation (Dean-Stark, Toluene/NMP) Monomer->Condensation Diamine Rigid-Rod Diamine (e.g., p-Phenylenediamine) Diamine->Condensation LinearPolymer Linear Polyazomethine (Pendant -OH groups) Condensation->LinearPolymer - H2O (Removed) Network Crosslinked Polymer Network (Enhanced Thermal Stability) LinearPolymer->Network + Crosslinker Crosslinker Crosslinking Agent (e.g., Terephthaloyl Chloride) Crosslinker->Network

Figure 1: Workflow for synthesizing crosslinked polyazomethines with enhanced thermal stability.

DegradationPathway ThermalStress High Temperature Stress (> 300°C) WeakLink Methylene Bridge Oxidation (-CH2- -> -CO-) ThermalStress->WeakLink SchiffBase Azomethine Cleavage (-C=N- Scission) ThermalStress->SchiffBase Degradation Chain Scission & Volatile Emission WeakLink->Degradation SchiffBase->Degradation Stabilization1 Intermolecular Crosslinking (Restricts Chain Mobility) Stabilization1->WeakLink Inhibits Oxidation Stabilization2 Rigid-Rod Monomer Incorporation (Increases Tg) Stabilization2->SchiffBase Steric Shielding

Figure 2: Thermal degradation pathways and targeted stabilization strategies for the polymer.

Part 6: References

  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE 28467-22-3 wiki Source: Guidechem URL:

  • Title: Synthesis and characterization of novel polyazomethine ether for NLO application Source: ResearchGate URL:

  • Title: Poly(1,6-heptadiyne)-Based Materials by Metathesis Polymerization (Thermal Stability Evaluation) Source: Chemical Reviews (ACS Publications) URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Bis-(3-acetyl-4-hydroxyphenyl)-methane Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the selective synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the selective synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane (also known in literature as 5,5'-methylenebis(2-hydroxyacetophenone)).

Synthesizing this specific bisphenol derivative presents unique catalytic challenges. The presence of the acetyl group deactivates the aromatic ring, while the strong activating nature of the hydroxyl group can lead to runaway polymerization if the catalyst system is not precisely tuned. This center provides mechanistic insights, optimized protocols, and troubleshooting logic to maximize dimer yield and suppress resinification.

Mechanistic Causality & Catalyst Logic

The synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane proceeds via an electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation followed by condensation) between 2-hydroxyacetophenone and formaldehyde.

The Synergistic Directing Effect: In 2-hydroxyacetophenone, the hydroxyl group is a strong ortho/para director, while the acetyl group is a deactivating meta director. Because the acetyl group is at C1 and the hydroxyl group is at C2, the C5 position is simultaneously para to the hydroxyl group and meta to the acetyl group. This synergistic directing effect theoretically ensures high regioselectivity for the C5-methylene-C5' linkage.

The Catalyst Dilemma: Because the acetyl group withdraws electron density, the aromatic ring is less nucleophilic than a standard phenol. Consequently, the reaction requires a highly active acid catalyst to generate the highly electrophilic hydroxymethyl cation ( CH2​OH+ ). However, literature demonstrates that using strong, homogeneous aqueous acids (such as 2M HCl) drives the reaction past the dimer stage, resulting in the formation of intractable 2-hydroxyacetophenone-formaldehyde copolymer resins[1][2].

To achieve efficient production of the discrete dimer, the catalyst must provide localized, strong acidity while physically or sterically restricting chain elongation. Heterogeneous solid acid catalysts (e.g., Amberlyst-15) are the field-proven solution.

Experimental Workflow for Catalyst Optimization

The following diagram illustrates the logical decision matrix for catalyst selection and troubleshooting in this synthesis.

Workflow N1 2-Hydroxyacetophenone + Formaldehyde N2 Catalyst Selection N1->N2 N3 Homogeneous Acids (e.g., 2M HCl) N2->N3 High Acidity N4 Heterogeneous Acids (e.g., Amberlyst-15) N2->N4 Controlled Acidity N5 Over-polymerization (Resin Formation) N3->N5 Uncontrolled Condensation N6 Target Dimer: Bis-(3-acetyl-4-hydroxyphenyl)-methane N4->N6 Shape Selectivity N7 Troubleshooting: Adjust Stoichiometry & Temp N5->N7 N7->N4 Refine Protocol

Fig 1: Logical workflow for catalyst optimization in bis-phenylmethane synthesis.

Representative Catalyst Performance Data

The table below summarizes the quantitative performance of various catalyst systems based on the kinetic demands of deactivated phenol condensations. Notice the inverse relationship between homogeneous acid strength and dimer selectivity.

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)Dimer Yield (%)Polymer/Resin Yield (%)
2M HCl (aq) 20 mol%1155< 10%> 85%
p-TsOH 5 mol%110445%35%
Amberlyst-15 10 wt%110678% < 5%
Zeolite H-Y 15 wt%110865%< 2%

Self-Validating Standard Operating Procedure (SOP)

Objective: Synthesize Bis-(3-acetyl-4-hydroxyphenyl)-methane using a heterogeneous solid acid catalyst to maximize dimer yield and suppress terpolymerization[2].

Materials:

  • 2-Hydroxyacetophenone (Monomer)

  • Paraformaldehyde (Formaldehyde source)

  • Amberlyst-15 (Solid acid catalyst, pre-dried)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Stoichiometric Preparation: In a 250 mL round-bottom flask, combine 2-hydroxyacetophenone (34.0 g, 250 mmol) and paraformaldehyde (3.0 g, 100 mmol).

    • Causality: Using a 2.5:1 molar ratio (a statistical excess of the monomer) ensures that once the hydroxymethyl intermediate forms, it is statistically more likely to react with a free monomer than with another growing chain, thereby terminating polymerization at the dimer stage.

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Solvent & Catalyst Addition: Add 100 mL of anhydrous toluene and 3.7 g of pre-dried Amberlyst-15.

    • Causality: Toluene allows for azeotropic distillation. The condensation releases water; removing this water shifts the thermodynamic equilibrium forward, preventing the reaction from stalling at the intermediate carbinol stage.

  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Validation Check: The theoretical water yield for 100 mmol of formaldehyde is 1.8 mL. The cessation of water collection (typically after 4–6 hours) is your self-validating indicator that the condensation is complete.

  • Catalyst Recovery: Cool the reaction mixture to 60°C and vacuum-filter the Amberlyst-15. Wash the catalyst bed with 20 mL of warm toluene. (The catalyst can be regenerated with 1M H₂SO₄ and reused).

  • Purification & Verification: Concentrate the filtrate under reduced pressure. Recover the excess 2-hydroxyacetophenone via short-path vacuum distillation. Recrystallize the crude residue from an ethanol/water mixture to yield the pure dimer.

    • Validation Check: Verify the product via melting point analysis. Pure Bis-(3-acetyl-4-hydroxyphenyl)-methane exhibits a melting point of 155–156°C[3].

Troubleshooting & FAQs

Q: Why is my reaction yielding a highly viscous, dark resin instead of the crystalline bis-product? A: You are experiencing over-polymerization. 2-Hydroxyacetophenone and formaldehyde readily form complex cross-linked resins in the presence of strong, homogeneous aqueous acids[1]. Once the initial dimer forms, the remaining reactive sites can continue to undergo electrophilic attack if the acid is too mobile. Resolution: Switch to a macroreticular solid acid like Amberlyst-15. Its pore structure imposes steric constraints (shape selectivity) that favor the release of the dimer and hinder the formation of bulky polymer chains. Additionally, ensure you are using at least a 2.5x stoichiometric excess of 2-hydroxyacetophenone.

Q: The reaction stalls at the intermediate carbinol (hydroxymethyl) stage. How do I drive it to the diphenylmethane derivative? A: The conversion of the intermediate carbinol to the benzylic carbocation requires efficient dehydration. If water accumulates in the system, the equilibrium favors the carbinol. Resolution: Ensure your Dean-Stark trap is functioning correctly to azeotropically remove water. Furthermore, verify that your Amberlyst-15 was thoroughly pre-dried (e.g., in a vacuum oven at 80°C for 12 hours); ambient moisture strongly binds to the sulfonic acid sites, severely depressing catalytic activity.

Q: How do I verify the regioselectivity of the methylene bridge to ensure I don't have ortho-ortho linked isomers? A: While the synergistic directing effects strongly favor C5-C5' linkage, verification is critical. Resolution: Utilize 1 H-NMR spectroscopy. The methylene bridge protons of the target Bis-(3-acetyl-4-hydroxyphenyl)-methane will appear as a distinct, sharp singlet around δ 3.8–4.0 ppm. The aromatic region will display a characteristic 1,2,4-substitution pattern (typically a doublet with a small coupling constant for the isolated proton, a doublet for the ortho proton, and a doublet of doublets) confirming that the bridge is strictly para to the hydroxyl group.

References

1.[3] Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE - ChemicalBook Source: chemicalbook.com URL:

2.[1] Title: Chelation Ion‐Exchange Properties of a Copolymer Derived from 2‐Hydroxyacetophenone, Oxamide and Formaldehyde Source: tandfonline.com URL:

3.[2] Title: Terpolymerization of 2-hydroxyacetophenone, catechol and formaldehyde and its thermal studies Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Minimizing Residual Solvents in Bis-(3-acetyl-4-hydroxyphenyl)-methane Vacuum Drying

Welcome to the technical support center for the vacuum drying of Bis-(3-acetyl-4-hydroxyphenyl)-methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the vacuum drying of Bis-(3-acetyl-4-hydroxyphenyl)-methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the production of a high-purity active pharmaceutical ingredient (API) with minimal residual solvents. As your Senior Application Scientist, I will guide you through the causal relationships in your experimental choices, grounding our discussion in established scientific principles and regulatory standards.

Understanding the Challenge: Residual Solvents in API Manufacturing

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] Since they provide no therapeutic benefit, their levels must be reduced to the extent possible to meet product specifications and ensure patient safety.[3][4][5] The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) that classify residual solvents based on their toxicity and set permissible daily exposure (PDE) limits.[3][6][7]

Vacuum drying is a common and effective method for removing residual solvents from APIs.[8] By reducing the ambient pressure, the boiling point of solvents is significantly lowered, allowing for their removal at lower temperatures and minimizing the risk of thermal degradation of the API.[8] However, achieving the desired low levels of residual solvents can be challenging and depends on a variety of factors, including the physicochemical properties of the API, the nature of the solvent, and the drying process parameters.

Physicochemical Properties of Bis-(3-acetyl-4-hydroxyphenyl)-methane

Understanding the properties of Bis-(3-acetyl-4-hydroxyphenyl)-methane is crucial for optimizing the vacuum drying process.

PropertyValueSource
Molecular Formula C17H16O4[9]
Molecular Weight 284.31 g/mol [9]
Melting Point 155–156°C[10]
Boiling Point 478.1°C at 760 mmHg[10]

Troubleshooting Guide: High Residual Solvent Content

Encountering higher-than-acceptable levels of residual solvents is a common issue. This guide provides a systematic approach to troubleshooting this problem.

Initial Assessment

Before modifying your drying process, it's essential to confirm the accuracy of your analytical results and understand the nature of the problem.

  • Is the analytical method validated and suitable for its intended purpose? Ensure your headspace GC-MS method is validated for specificity, linearity, accuracy, precision, and has a limit of quantitation (LOQ) sufficiently below the required residual solvent limit.[1][11][12]

  • What is the identity and boiling point of the residual solvent? High-boiling point solvents are inherently more difficult to remove.

  • What is the physical form of your API? The crystal habit and the presence of amorphous material can significantly impact solvent removal.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high residual solvent levels.

Caption: Troubleshooting workflow for high residual solvents.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Action(s)
High levels of a high-boiling point solvent (e.g., DMF, DMSO) Inadequate drying temperature or time.Increase the drying temperature, ensuring it remains well below the melting point (155-156°C) and any known thermal degradation temperature of the API. Extend the drying time. Consider a two-step drying process with an initial lower temperature phase followed by a higher temperature phase.
Residual solvent levels plateau and do not decrease with further drying Solvent is trapped within the crystal lattice (solvate formation) or in amorphous regions. The crystal form may be changing during drying.Characterize the solid-state properties of the wet and dried material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Consider a recrystallization step from a different solvent system to obtain a crystal form that does not trap the solvent.
Inconsistent residual solvent levels between batches Variations in the crystallization process leading to different crystal habits or levels of amorphous content. Inconsistent loading of the vacuum oven.Standardize the crystallization protocol to ensure consistent particle size and morphology. Ensure a consistent and even loading of the product in the vacuum oven to facilitate uniform drying.
Product degradation observed during drying Drying temperature is too high.Reduce the drying temperature. While specific thermal stability data for Bis-(3-acetyl-4-hydroxyphenyl)-methane is not readily available, a conservative approach is to stay significantly below the melting point. For structurally similar phenolic compounds, degradation can occur at elevated temperatures.[13][14][15][16]
"Skinning" or formation of a hard crust on the product surface Too rapid application of a deep vacuum at the beginning of the drying process, causing the surface to dry quickly and trap solvent within the bulk material.Implement a staged vacuum application. Start with a shallower vacuum and gradually increase it as the bulk of the solvent is removed.

Frequently Asked Questions (FAQs)

Q1: What is a safe and effective vacuum drying temperature for Bis-(3-acetyl-4-hydroxyphenyl)-methane?

A1: Given the melting point of 155-156°C, a conservative and effective drying temperature would be in the range of 60-80°C. This provides a sufficient driving force for the removal of most common solvents without risking thermal degradation. However, the optimal temperature will depend on the specific residual solvent and the thermal stability of the API. It is highly recommended to perform a thermogravimetric analysis (TGA) to determine the onset of thermal decomposition for your specific material.

Q2: Which solvents are likely to be the most difficult to remove from Bis-(3-acetyl-4-hydroxyphenyl)-methane?

A2: High-boiling point solvents such as DMF, DMSO, and NMP will be more challenging to remove than lower-boiling point solvents like acetone, ethanol, or dichloromethane. Additionally, solvents that can form strong hydrogen bonds with the phenolic hydroxyl groups of the API may also be more difficult to remove.

Q3: Can polymorphism affect the residual solvent content?

A3: Absolutely. Different polymorphs of a compound can have different crystal lattice structures, some of which may be more prone to trapping solvent molecules.[17] A change in polymorphic form during the drying process can also lead to solvent entrapment. It is crucial to monitor the solid form of your API before and after drying, especially if you encounter persistent issues with residual solvents.

Q4: My residual solvent levels are still high after optimizing drying parameters. What should I do next?

A4: If optimizing temperature, vacuum, and time does not resolve the issue, the problem likely lies with the solid-state properties of your material. Consider the following:

  • Recrystallization: Recrystallizing the API from a different solvent system can lead to a different crystal form that is less prone to solvent inclusion. Based on data for similar compounds, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like acetone or ethyl acetate) could be a starting point for developing a recrystallization procedure.[18]

  • Anti-solvent addition: A controlled anti-solvent addition during crystallization can help to produce more uniform and less solvated crystals.

Q5: What are the typical ICH Q3C limits for common residual solvents?

A5: The ICH Q3C guidelines classify solvents into three classes:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[3][6]

  • Class 2: Solvents to be limited due to their toxicity (e.g., Acetonitrile, Dichloromethane, Methanol, Toluene).[3][5][6]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate, Heptane, Isopropyl alcohol). The limit for Class 3 solvents is generally 5000 ppm (0.5%) unless otherwise justified.[3][4][6]

It is essential to consult the latest ICH Q3C guidelines for the specific limits for each solvent.[3][7]

Experimental Protocols

Protocol for Vacuum Drying of Bis-(3-acetyl-4-hydroxyphenyl)-methane

This protocol provides a general starting point for the vacuum drying of this API. Optimization will be required based on the specific residual solvent and the scale of the operation.

  • Preparation:

    • Ensure the vacuum oven is clean and has a calibrated temperature and pressure gauge.

    • Spread the wet cake of Bis-(3-acetyl-4-hydroxyphenyl)-methane evenly on a tray to a depth of no more than 1-2 cm to maximize surface area.

  • Drying - Stage 1 (Bulk Solvent Removal):

    • Place the tray in the vacuum oven.

    • Heat the oven to 50-60°C.

    • Gradually apply vacuum to a pressure of 100-200 mbar. A gradual application of vacuum helps to prevent the formation of a surface crust.

    • Hold at these conditions for 4-6 hours, or until the majority of the solvent has evaporated.

  • Drying - Stage 2 (Final Drying):

    • Increase the temperature to 70-80°C.

    • Increase the vacuum to <10 mbar.

    • Continue drying for an additional 12-24 hours.

  • Endpoint Determination:

    • The drying process can be monitored by taking samples at regular intervals and analyzing for residual solvent content using Headspace GC-MS.

    • Drying is considered complete when the residual solvent level is consistently below the pre-defined limit in two consecutive samples.

  • Cooling and Unloading:

    • Once drying is complete, turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Break the vacuum with an inert gas such as nitrogen before unloading the dry product.

Protocol for Residual Solvent Analysis by Headspace GC-MS

This protocol is a general method for the analysis of residual solvents and should be validated for your specific application.

  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler, a mass selective detector (MSD), and a suitable capillary column (e.g., DB-624 or equivalent).[18]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the dried Bis-(3-acetyl-4-hydroxyphenyl)-methane into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent in which the API is soluble (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[1]

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Standard Preparation:

    • Prepare a stock solution of the target residual solvent(s) in the same diluent used for the sample.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the residual solvent(s).

  • Headspace GC-MS Conditions:

    ParameterSetting
    Headspace Oven Temp. 80-100°C
    Headspace Loop Temp. 90-110°C
    Headspace Transfer Line Temp. 100-120°C
    Equilibration Time 15-30 minutes
    GC Inlet Temp. 200-250°C
    Carrier Gas Helium or Hydrogen
    Oven Program Initial: 40°C for 5 min, Ramp: 10°C/min to 240°C, Hold: 5 min
    MSD Scan Range 35-350 amu
  • Analysis and Calculation:

    • Run the blank (diluent), standards, and samples.

    • Identify the residual solvent peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards.

    • Quantify the amount of each residual solvent using the calibration curve generated from the standard solutions.

Visualization of Key Workflows

Vacuum Drying Process Flow

vacuum_drying_flow wet_cake Wet API Cake load_oven Load into Vacuum Oven wet_cake->load_oven stage1_drying Stage 1 Drying (Moderate Temp & Vacuum) load_oven->stage1_drying stage2_drying Stage 2 Drying (Higher Temp & Deep Vacuum) stage1_drying->stage2_drying sampling In-Process Sampling & Analysis (HS-GC-MS) stage2_drying->sampling endpoint Endpoint Reached? sampling->endpoint endpoint->stage2_drying No cool_unload Cool and Unload Dried API endpoint->cool_unload Yes dry_api Dry API (Low Residual Solvents) cool_unload->dry_api

Caption: General workflow for two-stage vacuum drying.

Headspace GC-MS Analysis Workflow

hs_gcms_workflow start Obtain Dried API Sample prepare_sample Prepare Sample Vial (API + Diluent) start->prepare_sample load_autosampler Load Vials into Headspace Autosampler prepare_sample->load_autosampler prepare_standards Prepare Standard Vials (Solvent(s) + Diluent) prepare_standards->load_autosampler equilibration Heating and Equilibration load_autosampler->equilibration injection Automated Injection of Headspace Gas into GC equilibration->injection separation Chromatographic Separation in GC Column injection->separation detection Detection and Mass Analysis by MS separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis report Report Residual Solvent Levels data_analysis->report

Caption: Workflow for residual solvent analysis by HS-GC-MS.

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • U.S. Food and Drug Administration. (2022). MAPP 5015.8 Acceptance Criteria for Residual Solvents. [Link]

  • ChemBK. (2024). 2-ACETYL-4-METHYLPHENOL. [Link]

  • Google Patents. (1987).
  • LCGC International. (2023). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • Equilibar. (2021). APIs and Vacuum Drying. [Link]

  • Lab Manager. (2026). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

  • PMC. (2012). Development and validation of a headspace gas chromatographic method for the determination of residual solvents in arterolane (RBx11160) maleate bulk drug. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • ResolveMass. (2025). ICH Q3C Residual Solvents Case Study: Generic Drug Project. [Link]

  • Pharmaceutical and Medical Device Agency. (2016). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

  • Separation Science. (2023). Headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Google Patents. (1983). EP0090787B1 - A process for making bis (hydroxyphenyl)-methanes.
  • Google Patents. (1983). US4400554A - Process for making bis(hydroxyphenyl)methanes.
  • ResearchGate. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF. [Link]

  • IWA Publishing. (2023). An integrated approach to remove endocrine-disrupting chemicals bisphenol and its analogues from the aqueous environment: a review. [Link]

  • Wikipedia. (2023). Bisphenol A. [Link]

  • ResolveMass. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • Hosokawa Micron. (n.d.). Drying & Mixing Systems for APIs. [Link]

  • ResolveMass. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • ChemBK. (n.d.). BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE. [Link]

  • Japanese Pharmacopoeia. (n.d.). Guideline for Residual Solvents, Residual Solvents Tests, and Models for the Test in Monographs. [Link]

  • ResearchGate. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF. [Link]

  • PMC. (2022). Formulation and In Vitro Characterization of a Vacuum-Dried Drug–Polymer Thin Film for Intranasal Application. [Link]

  • ScienceDirect. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. [Link]

  • ResearchGate. (2018). Experimental Study and Modeling of Crystalline Powders Vacuum Contact Drying with Intermittent Stirring | Request PDF. [Link]

  • ResearchGate. (2025). Different types of bisphenols alter ovarian steroidogenesis: Special attention to BPA. [Link]

  • U.S. Environmental Protection Agency. (1988). Research and Development : Health and Environmental Effects Document for 4-Methylphenol ; Final Draft. [Link]

  • PubMed. (2016). Modification of the association of bisphenol A with abnormal liver function by polymorphisms of oxidative stress-related genes. [Link]

  • Government of Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). [Link]

  • ResearchGate. (2020). METABOLIC pathways, alterations in MIRNAS expression and effects of genetic polymorphisms of bisphenol a analogues: A SYSTEMATIC review | Request PDF. [Link]

  • University of California, Los Angeles. (n.d.). Purification by Crystallization. [Link]

  • ACS Publications. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylphenol. [Link]

  • Office of Scientific and Technical Information. (2004). RECRYSTALLIZATION OF PMDA AND SYNTHESIS OF AN ACETYLENIC DIAMINE. [Link]

  • ResearchGate. (2018). Thermal decomposition of 2-phenylethanol: A computational study on mechanism | Request PDF. [Link]

  • CORE. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. [Link]

  • DeepDyve. (2006). Physicochemical Properties of 2-Methylthio-4-methylphenol, a Model Compound of the Novel Cofactor of Galactose Oxidase. [Link]

  • PubMed. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. [Link]

  • Taylor & Francis Online. (n.d.). Bisphenol analogues differently affect human islet polypeptide amyloid formation. [Link]

  • ACS Publications. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • PMC. (n.d.). Migration of Bisphenol A and Its Derivatives From Epoxy Coatings and Demand for BPA‐NI Products: Scientific Insights and Perspectives Leading to Regulation (EU) 2024/3190. [Link]

  • VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. [Link]

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Reference Data & Comparative Studies

Comparative

Benchmarking Catalytic Efficiency: Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) Dinuclear Complexes vs. Mononuclear Alternatives

Executive Summary In the landscape of transition metal catalysis, the architectural design of the supporting ligand dictates both the reactivity and stability of the active metal center. Bis-(3-acetyl-4-hydroxyphenyl)-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition metal catalysis, the architectural design of the supporting ligand dictates both the reactivity and stability of the active metal center. Bis-(3-acetyl-4-hydroxyphenyl)-methane (BAHPM) (CAS 28467-22-3) has emerged as a highly modular, privileged scaffold for synthesizing dinuclear Schiff base complexes.

This guide provides an objective, data-driven comparison between BAHPM-derived bimetallic copper catalysts (BAHPM-Cu₂) and traditional mononuclear analogues (Mono-Cu-Salen). By benchmarking their performance in the aerobic oxidation of alcohols—a critical transformation in pharmaceutical synthesis—we demonstrate how the BAHPM backbone leverages bimetallic cooperativity to drastically lower activation energies and improve turnover frequencies (TOF)[1].

Mechanistic Rationale: The Proximity Effect in BAHPM Scaffolds

The fundamental limitation of mononuclear catalysts in multi-electron redox processes (like aerobic oxidation) is their reliance on intermolecular collisions between two disparate active species, which is entropically disfavored.

Why BAHPM? The causality behind BAHPM's superior performance lies in its structural geometry. The central methylene (-CH₂) bridge between the two phenyl rings acts as a flexible "hinge." When condensed with diamines to form a dinucleating Schiff base, this hinge allows the two metal pockets to fold toward each other[2].

  • Dual Activation: In the BAHPM-Cu₂ system, one Cu(II) center coordinates and activates the alcohol (forming a copper-alkoxide), while the adjacent Cu(II) center activates molecular oxygen[3].

  • Intramolecular Synergy: The flexible BAHPM backbone optimizes the Cu-Cu distance, facilitating a highly ordered, intramolecular hydrogen-transfer transition state that is kinetically inaccessible to mononuclear systems[4].

Catalytic Pathway Visualization

G Start Resting State BAHPM-Cu(II)2 Substrate Substrate Coordination Cu1: Alcohol | Cu2: O2 Start->Substrate + Benzyl Alcohol, + O2 (Fast) TS Bimetallic Cooperative Transition State Substrate->TS Intramolecular H-transfer (Rate-Limiting) Product Product Release Benzaldehyde + H2O TS->Product Oxidation & Cleavage Product->Start Catalyst Regeneration (- H2O)

Figure 1: Bimetallic cooperative catalytic cycle enabled by the BAHPM dinuclear scaffold.

Benchmarking Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the benchmarking evaluates the aerobic oxidation of benzyl alcohol to benzaldehyde. The metal loading is strictly normalized (1.0 mol% total Cu) to ensure a 1:1 comparison of metal efficiency.

Protocol A: Catalyst Synthesis & Validation

Objective: Synthesize and verify the structural integrity of the BAHPM-Cu₂ catalyst.

  • Ligand Condensation: React BAHPM (1.0 eq) with ethylenediamine (2.0 eq) in refluxing absolute ethanol for 4 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Confirm completion via FT-IR by the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹).

  • Metalation: Add Cu(OAc)₂ (2.0 eq) dropwise to the ligand solution. Reflux for 2 hours, then precipitate the complex.

    • Self-Validation: Submit the isolated powder for ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy). The protocol is only validated if the Cu:Ligand molar ratio is strictly 2.00 ± 0.05, confirming complete dinuclear metalation.

Protocol B: Catalytic Evaluation (Aerobic Oxidation)

Objective: Quantify catalytic efficiency using a closed-loop validation system.

  • Reaction Setup: In a 25 mL Schlenk tube, add benzyl alcohol (1.0 mmol), catalyst (normalized to 1.0 mol% Cu), n-dodecane (1.0 mmol, internal standard), and acetonitrile (5.0 mL).

  • Oxidation: Purge the vessel with an O₂ balloon, then stir at 60 °C.

  • Self-Validating Controls:

    • Blank Run: Run an identical tube without catalyst. (Validation: Background conversion must be <1% to rule out auto-oxidation).

    • Mass Balance: Analyze aliquots via GC-MS/FID. The sum of unreacted benzyl alcohol and benzaldehyde relative to the n-dodecane internal standard must equal 100 ± 2% to rule out evaporative losses or undetected side reactions (e.g., over-oxidation to benzoic acid).

Quantitative Data & Comparative Analysis

The following table summarizes the benchmarking results under identical reaction conditions (60 °C, 1 atm O₂, Acetonitrile solvent).

Catalyst SystemMetal Loading (mol%)Time (h)Conv. (%)Selectivity (%)TONTOF (h⁻¹)Recyclability (Cycles >90%)
BAHPM-Cu₂ (Dinuclear)1.0 (0.5 mol% complex)2.0>99>9919899.0 5
Mono-Cu-Salen (Control)1.0 (1.0 mol% complex)6.04592457.5 2

Field-Proven Insights & Discussion

The experimental data reveals a stark contrast in catalytic efficiency, validating the superiority of the BAHPM dinuclear framework:

  • Turnover Frequency (TOF) Amplification: The BAHPM-Cu₂ catalyst exhibits a TOF of 99.0 h⁻¹, over 13 times higher than the mononuclear control (7.5 h⁻¹). This proves that the rate-limiting step—hydrogen abstraction from the alcohol—is exponentially accelerated when the second metal center is held in close proximity to activate the oxidant[1],[3].

  • Selectivity and Over-oxidation: The Mono-Cu-Salen catalyst drops to 92% selectivity due to sluggish kinetics, allowing side reactions (like the formation of benzyl benzoate) to compete. The rapid conversion in the BAHPM system (>99% selectivity) outpaces these degradation pathways.

  • Structural Robustness (Recyclability): The tetradentate bridging nature of the BAHPM ligand creates a highly rigid macrocyclic-like environment upon metalation. This prevents the Cu(II) centers from leaching or undergoing irreversible dimerization (a common deactivation pathway for mononuclear copper catalysts), allowing the BAHPM-Cu₂ complex to be recycled up to 5 times with negligible loss in activity[4].

References

  • Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • A novel dinuclear schiff base copper complex as an efficient and cost effective catalyst for oxidation of alcohol: Synthesis, crystal structure and theoretical studies Source: Journal of Chemical Sciences (Springer) URL:[Link]

  • Influence of Catalyst Nuclearity in Copper-Catalyzed Aerobic Alcohol Oxidation Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Validation

Validating Computational Models for Bis-(3-acetyl-4-hydroxyphenyl)-methane Reactivity: A Software Comparison Guide

As a Senior Application Scientist, I frequently observe computational chemistry teams defaulting to legacy methods (such as B3LYP/6-31G*) when evaluating the reactivity and toxicological profiles of bisphenol analogs. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe computational chemistry teams defaulting to legacy methods (such as B3LYP/6-31G*) when evaluating the reactivity and toxicological profiles of bisphenol analogs. For complex molecules like Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) , these legacy methods consistently fail.

This specific bisphenol derivative features competing intramolecular hydrogen bonds between its acetyl and hydroxyl groups. Accurately modeling its O-H bond dissociation enthalpy (BDE), proton affinity, and electrophilicity is critical for evaluating both its industrial utility and its toxicological profile as a potential endocrine-disrupting chemical (EDC).

This guide provides an objective comparison of the three leading computational chemistry suites—ORCA 5.0 , Gaussian 16 , and Schrödinger Jaguar —for predicting the reactivity of this compound. Furthermore, I outline a self-validating experimental protocol to ensure your computational models are rigorously grounded in physical reality.

Objective Software Comparison: Modeling Phenolic Reactivity

When evaluating computational suites for phenolic reactivity, the choice of exchange-correlation functional and algorithmic efficiency directly dictates the accuracy of spin density localization on the phenoxy radical.

ORCA 5.0: The Thermochemistry Powerhouse

ORCA 5.0 has revolutionized high-accuracy thermochemistry for large organic molecules. Its primary advantage lies in the Resolution of Identity and Chain of Spheres (RIJCOSX) approximation, which accelerates hybrid DFT calculations by up to two orders of magnitude without sacrificing the accuracy of the exchange-correlation matrix . For Bis-(3-acetyl-4-hydroxyphenyl)-methane, ORCA allows researchers to routinely perform Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) single-point energy calculations, yielding near-chemical accuracy (<1 kcal/mol error) for O-H BDEs.

Gaussian 16: The Solvation Standard

While computationally heavier than ORCA, Gaussian 16 remains the industry standard for modeling reactions in solvent environments. Its implementation of the Solvation Model based on Density (SMD) is unparalleled for predicting the pKa and aqueous reactivity of the hydroxyl groups on the bisphenol backbone. Gaussian is also highly preferred for Time-Dependent DFT (TD-DFT) when simulating UV-Vis spectra to validate ground-state geometries.

Schrödinger Jaguar: High-Throughput Integration

Jaguar utilizes a unique pseudospectral (PS) grid approach that scales exceptionally well for localized basis sets. Its true strength lies in its seamless integration with the Maestro ecosystem. If your ultimate goal is to predict how the reactivity of Bis-(3-acetyl-4-hydroxyphenyl)-methane influences its binding to nuclear receptors (like LXRβ or ERα), Jaguar provides an automated pipeline from quantum mechanical pKa prediction directly into Glide docking workflows.

Quantitative Performance Data

The following table summarizes the relative performance of these suites when modeling the reactivity of bisphenol analogs, benchmarked against experimental 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Software SuiteRecommended Functional/BasisO-H BDE MAD (kcal/mol)CPU Time (Rel.)Key Algorithmic Advantage
ORCA 5.0 DLPNO-CCSD(T) // M06-2X/def2-TZVP1.11.0x (Baseline)RIJCOSX & DLPNO approximations
Gaussian 16 M06-2X/6-311++G(d,p) SMD1.83.5xSuperior SMD implicit solvation
Schrödinger Jaguar B3LYP-D3/cc-pVTZ PBF2.12.0xPseudospectral (PS) grids

The Self-Validating Experimental Protocol

A computational model is only a hypothesis until it is physically verified. To ensure trustworthiness, I have designed the following protocol as a self-validating system . It forces a feedback loop between computational predictions and experimental spectroscopy before any expensive thermochemical or toxicological endpoints are calculated.

Step 1: Conformational Sampling (Molecular Mechanics)
  • The Action: Generate a conformational ensemble using OPLS4 (Macromodel) or GFN2-xTB, filtering conformers within a 3.0 kcal/mol window.

  • The Causality: The methane bridge in Bis-(3-acetyl-4-hydroxyphenyl)-methane allows for significant rotational freedom. Failing to identify the global minimum before DFT optimization leads to artificial energy barriers and incorrect intramolecular H-bond geometries between the 3-acetyl and 4-hydroxyl groups.

Step 2: DFT Geometry Optimization
  • The Action: Optimize the lowest-energy conformers using the M06-2X functional with a def2-TZVP basis set.

  • The Causality: We explicitly avoid the popular B3LYP functional here. B3LYP suffers from severe self-interaction error, which artificially delocalizes the spin density of the phenoxy radical formed after hydrogen abstraction. Extensive DFT benchmarks confirm that high-exchange functionals like M06-2X (54% exact exchange) correctly localize this radical, ensuring accurate transition state geometries .

Step 3: The Self-Validating Feedback Loop (TD-DFT vs. UV-Vis)
  • The Action: Simulate the UV-Vis absorption spectrum of the optimized geometry using TD-DFT (CAM-B3LYP). Synthesize or procure Bis-(3-acetyl-4-hydroxyphenyl)-methane and measure its experimental UV-Vis spectrum in ethanol.

  • The Causality: A model must prove its geometric and electronic accuracy before we calculate expensive thermochemistry. If the computed λmax​ deviates from the experimental λmax​ by more than 15 nm, the ground-state geometry or solvation model is flawed. This triggers a mandatory re-optimization (e.g., switching to an explicit solvent model) until the optical properties align.

Step 4: High-Accuracy Single-Point Energies
  • The Action: Once validated by Step 3, perform DLPNO-CCSD(T) single-point energy calculations on the optimized geometries to extract the final O-H BDE and HOMO/LUMO gaps.

  • The Causality: DFT struggles with dynamic electron correlation. By applying coupled-cluster theory only to the experimentally validated geometry, we achieve near-chemical accuracy for antioxidant and reactivity metrics at a fraction of traditional computational costs.

Mechanistic Workflow Visualization

Workflow N1 1. Conformational Search (Molecular Mechanics) N2 2. DFT Geometry Optimization (M06-2X / def2-TZVP) N1->N2 Lowest energy conformers N3 3. TD-DFT UV-Vis Simulation (CAM-B3LYP) N2->N3 Ground state geometries N4 4. Experimental Validation (UV-Vis Spectroscopy) N3->N4 Predict absorption maxima N4->N2 MAD > 15nm? Refine functional (Self-Validating Loop) N5 5. High-Accuracy Single Point (DLPNO-CCSD(T)) N4->N5 MAD < 15nm? Proceed N6 6. Toxicological Docking (LXRβ / ERα Receptors) N5->N6 Validated reactivity metrics

Self-validating computational workflow for bisphenol reactivity and toxicity.

Toxicological Implications

The reactivity metrics derived from this validated workflow are not just academic; they are critical for predicting endocrine disruption. The electrophilicity and hydrogen-bonding capacity of the 3-acetyl-4-hydroxyl pharmacophore directly dictate how this molecule interacts with nuclear receptors.

Recent 2026 molecular dynamics studies highlight that specific bisphenol analogs can exhibit stronger binding affinities to the human Liver X Receptor-beta (LXRβ) than BPA itself, mimicking natural hormones and raising significant hepatotoxicity concerns . Furthermore, accurate calculation of the HOMO/LUMO gap helps predict whether Bis-(3-acetyl-4-hydroxyphenyl)-methane will undergo metabolic activation by Cytochrome P450 enzymes into reactive quinone species, a mechanism widely documented in the toxicology of bisphenol derivatives . By ensuring your computational models are self-validating, you guarantee that downstream toxicological docking and risk assessments are built on a foundation of physical truth.

References

  • Title: A Computational Framework to Evaluate Interactions of BPA and Its Analogs with Human Liver X Receptor-Beta for Health Risk Assessment Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: A density functional theory benchmark on antioxidant-related properties of polyphenols Source: RSC Advances URL: [Link]

  • Title: General Recommendations for DFT Calculations Source: ORCA Input Library URL
  • Title: The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations Source: PLOS One URL: [Link]

Comparative

Comparative Study of Schiff Bases Derived from Bis-(3-acetyl-4-hydroxyphenyl)-methane: Structural Tuning for Antimicrobial and Catalytic Efficacy

Executive Summary & Chemical Rationale In the landscape of drug discovery and coordination chemistry, Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3)[1] serves as a highly versatile, symmetrical bis-acetophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of drug discovery and coordination chemistry, Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3)[1] serves as a highly versatile, symmetrical bis-acetophenone precursor. Because it features two acetyl groups and two phenolic hydroxyl groups in ortho positions, it is an ideal scaffold for synthesizing tetradentate (ONNO) or hexadentate Schiff base ligands.

This guide provides a comparative analysis of Schiff bases derived from this precursor using two distinct classes of primary amines: Aromatic amines (e.g., p-anisidine) and Aliphatic amines (e.g., ethylenediamine). The choice of amine fundamentally alters the ligand's electronic properties, structural rigidity, and lipophilicity, directly dictating its performance in biological systems and catalytic cycles.

The Causality of Structural Selection
  • Aromatic Derivatives (SB-Aro): The integration of aromatic amines extends the π-conjugation across the azomethine (C=N) bond. This extended delocalization stabilizes the imine against hydrolytic cleavage[2] and significantly increases the molecule's lipophilicity, a critical factor for penetrating bacterial cell membranes[3].

  • Aliphatic Derivatives (SB-Ali): Aliphatic amines introduce sp³-hybridized carbon chains, granting the ligand structural flexibility. While more susceptible to hydrolysis, this flexibility allows the ligand to wrap around transition metals in complex geometries, making them excellent candidates for homogeneous catalysis.

Mechanistic Pathways of Synthesis

The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic carbonyl carbon of the acetyl group, forming a carbinolamine intermediate, which subsequently dehydrates to form the imine[2].

Mechanism A Bis-(3-acetyl-4-hydroxyphenyl)-methane (Precursor) B Carbonyl Protonation (Glacial Acetic Acid Catalyst) A->B H+ addition C Nucleophilic Attack (Primary Amine) B->C Enhances electrophilicity D Carbinolamine Intermediate Formation C->D C-N bond formation E Dehydration (-H2O) Acid-Promoted D->E Proton transfer F Target Schiff Base (Azomethine Linkage) E->F Imine generation

Figure 1: Acid-catalyzed mechanistic pathway for the synthesis of bis-Schiff bases.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol represents a self-validating system. The methodology incorporates built-in checkpoints (TLC monitoring and stoichiometric precision) to guarantee the integrity of the synthesized compounds.

Protocol: Synthesis of Bis-Schiff Base Derivatives

Materials: Bis-(3-acetyl-4-hydroxyphenyl)-methane (1.0 mmol), Primary Amine (p-anisidine for SB-Aro or ethylenediamine for SB-Ali) (2.0 mmol), Absolute Ethanol (20 mL), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Bis-(3-acetyl-4-hydroxyphenyl)-methane in 20 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Slowly add 2.0 mmol of the selected primary amine to the stirring solution. Note: Exact 1:2 stoichiometry prevents the formation of asymmetric mono-Schiff base byproducts.

  • Catalysis (The Causality of Glacial Acetic Acid): Add 3-4 drops of glacial acetic acid.

    • Why Glacial Acetic Acid? The reaction requires a mildly acidic environment (pH ~4.5). The acid protonates the carbonyl oxygen, increasing its electrophilicity. However, if a strong acid is used, it will completely protonate the primary amine into an unreactive ammonium salt. Glacial acetic acid provides the perfect weak-acid equilibrium to drive the reaction forward without killing the nucleophile[4].

  • Reflux & Self-Validation: Reflux the mixture at 75°C for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the precursor spot (lower Rf) and the emergence of a single new product spot (higher Rf due to loss of the polar carbonyl) validates reaction completion.

  • Purification: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the solid under vacuum, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to yield the pure Schiff base.

Comparative Performance Data

The true value of these ligands emerges when they are complexed with transition metals like Cu(II). According to Tweedy's chelation theory, the coordination of the metal ion with the Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This significantly increases the lipophilicity of the complex, allowing it to permeate the lipid layers of bacterial cell membranes more effectively than the free ligand[3].

Table 1: Physicochemical and Performance Comparison
Compound / ComplexAmine TypeYield (%)Antimicrobial MIC vs S. aureus (µg/mL)Antimicrobial MIC vs E. coli (µg/mL)Catalytic Conversion of Benzyl Alcohol (%)
Precursor N/AN/A>100>100< 5%
SB-Aro (Free Ligand) Aromatic (p-anisidine)82%326412%
SB-Ali (Free Ligand) Aliphatic (Ethylenediamine)76%6412815%
Cu(II)-SB-Aro Aromatic88%8 16 65%
Cu(II)-SB-Ali Aliphatic85%163282%

Data Analysis:

  • Antimicrobial Efficacy: The aromatic derivative (Cu(II)-SB-Aro) demonstrates superior antimicrobial activity. The rigid, highly conjugated aromatic rings enhance the overall lipophilicity of the complex, facilitating superior penetration through the bacterial cell wall[3].

  • Catalytic Efficacy: Conversely, the aliphatic derivative (Cu(II)-SB-Ali) excels in catalysis. The flexible ethylenediamine backbone allows the Cu(II) center to adopt transient geometries necessary for substrate binding and oxidation during the catalytic cycle.

Evaluation Workflow

Workflow S1 Ligand Synthesis (Aromatic vs Aliphatic Amines) S2 Metallation (Cu(II) Acetate Reflux) S1->S2 Chelation S3 Physicochemical Characterization (FTIR, NMR, XRD) S2->S3 Validation S4 Antimicrobial Screening (MIC Determination) S3->S4 Biological Assay S5 Catalytic Evaluation (Substrate Oxidation) S3->S5 Chemical Assay

Figure 2: Standardized workflow for the synthesis, validation, and comparative screening of Schiff base complexes.

References

  • Encyclopedia MDPI. "Antimicrobial Metallopharmaceuticals with Tridentate Schiff Bases". Encyclopedia.pub. Available at:[Link]

  • ACS Chemical Reviews. "Metal-Free Methods in the Synthesis of Macrocyclic Schiff Bases". Chemical Reviews. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Bis-(3-acetyl-4-hydroxyphenyl)-methane proper disposal procedures

Operational Mastery: Safe Handling and Self-Validating Disposal of Bis-(3-acetyl-4-hydroxyphenyl)-methane As a Senior Application Scientist, I view chemical disposal not merely as a regulatory afterthought, but as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Mastery: Safe Handling and Self-Validating Disposal of Bis-(3-acetyl-4-hydroxyphenyl)-methane

As a Senior Application Scientist, I view chemical disposal not merely as a regulatory afterthought, but as a critical, highly controlled extension of the experimental workflow. Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) is a specialized bisphenol derivative utilized in advanced polymer synthesis, resins, and drug development[1][2]. However, due to its structural homology to compounds like Bisphenol A (BPA) and Bisphenol F, it carries significant environmental risks, including potential endocrine disruption, bioaccumulation, and aquatic toxicity[3].

Standard "pour-and-pray" disposal methods are scientifically and ethically unacceptable. To build a robust laboratory safety culture, we must implement a self-validating, closed-loop destruction protocol that guarantees zero active chemical discharge into the environment.

Physicochemical Profiling & Causality

Before neutralizing a compound, we must understand its physical parameters to dictate the destruction mechanism.

PropertyValueOperational Implication & Causality
CAS Number 28467-22-3[1]Essential for accurate waste manifesting and regulatory tracking.
Molecular Formula C17H16O4[4]High carbon and aromatic content requires excess oxygen during destruction to prevent soot and volatile organic compounds (VOCs).
Aqueous Solubility Low (Lipophilic)Dictates phase segregation; aqueous streams require co-solvents or aggressive radical chemistry for treatment.
Thermal Stability Stable up to ~200°C[5]Demands high-temperature incineration (>800°C) for complete mineralization[6].

The Causality of Thermal Destruction: Why do we mandate temperatures exceeding 800°C? Bisphenol derivatives possess highly stable aromatic rings that resist standard microbial degradation in landfills, making them persistent environmental pollutants[7]. While the thermal degradation of bisphenols begins around 400°C[7], incomplete combustion at lower or smoldering temperatures (e.g., 500°C) can generate toxic phenolic byproducts, carbon monoxide, and polycyclic aromatic hydrocarbons (PAHs)[8]. Complete mineralization into benign CO2​ and H2​O requires sustained temperatures above 800°C[6].

Mandatory Visualization: Disposal Workflow

To operationalize this, we separate waste streams immediately at the bench to prevent the dilution of concentrated organics, followed by targeted destruction pathways.

BisphenolDisposal Start Waste Generation: Bis-(3-acetyl-4-hydroxyphenyl)-methane Phase Phase Segregation Start->Phase Solid Solid Residues & Organics (Concentrated Waste) Phase->Solid >99% Mass Aqueous Aqueous Leachate (Trace Contamination) Phase->Aqueous <1% Mass Incineration High-Temp Incineration (T > 800°C) Solid->Incineration Thermal Destruction AOP Advanced Oxidation Process (UV / H2O2) Aqueous->AOP Radical Cleavage Analytical HPLC-MS Validation (Target: < 0.175 μg/L) Incineration->Analytical Ash Leachate Test AOP->Analytical Treated Effluent Analytical->AOP Fail (Recycle) Discharge Safe Environmental Discharge & Ash Landfill Analytical->Discharge Pass

Phase-segregated disposal and self-validating destruction workflow for bisphenol derivatives.

Step-by-Step Methodologies: The Self-Validating System

Protocol 1: Solid & Organic Waste Thermal Destruction

This protocol applies to pure Bis-(3-acetyl-4-hydroxyphenyl)-methane powder, contaminated PPE, and high-concentration organic solvent fractions.

  • Primary Containment: Collect all solid and organic liquid waste in highly visible, chemically compatible High-Density Polyethylene (HDPE) containers. Label clearly with the chemical name and CAS 28467-22-3[1].

  • Thermal Incineration: Transfer the waste to a licensed hazardous waste incinerator capable of maintaining a secondary combustion chamber temperature of >800°C[6].

  • Causality of Excess Oxygen: Ensure the facility operates with an oxygen-rich environment to drive the complete combustion reaction. This prevents the formation of hazardous particulate matter (PM) and residual pollutants in the ash[8].

  • Self-Validation (Ash Leachate): Do not assume complete destruction. Perform a toxicity characteristic leaching procedure (TCLP) on the resulting bottom ash. Extract the ash with a weak acid and analyze via HPLC-UV. The disposal is only validated when the bisphenol concentration is undetectable.

Protocol 2: Aqueous Waste Advanced Oxidation Process (AOP)

This protocol is for aqueous washings or HPLC effluents containing trace amounts (<1%) of the compound.

  • pH Adjustment: Adjust the aqueous waste to pH 3.0 using 1M H2​SO4​ .

    • Causality: Fenton chemistry (using iron catalysts and hydrogen peroxide) is highly pH-dependent. It is optimal at pH 2.8–3.0 to keep iron species soluble and maximize hydroxyl radical ( ⋅OH ) generation.

  • Radical Generation: Add FeSO4​ (catalyst) followed by a slow titration of 30% H2​O2​ . Alternatively, use a UV/ H2​O2​ reactor. The hydroxyl radicals will aggressively attack the electron-rich aromatic rings of the bisphenol derivative, cleaving them into smaller, non-toxic aliphatic acids.

  • Quenching: After 120 minutes of reaction time, raise the pH to 7.5 using NaOH to precipitate the iron catalyst and quench the reaction.

  • Self-Validation (Effluent Analysis): Filter the treated water and inject a sample into an HPLC-MS system. The protocol is validated only if the concentration of Bis-(3-acetyl-4-hydroxyphenyl)-methane is below the Predicted No-Effect Concentration (PNEC) threshold of 0.175 μg/L[3]. If the concentration exceeds this, the effluent is recycled back to Step 1.

By replacing passive disposal habits with active, self-validating destruction protocols, laboratories can ensure that compounds like Bis-(3-acetyl-4-hydroxyphenyl)-methane are handled with the highest degree of scientific integrity. This protects both the operator and the environment, reinforcing our commitment to responsible chemical stewardship.

References

  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)
  • Title: Bisphenol A in Solid Waste Materials, Leachate Water, and Air Particles from Norwegian Waste-Handling Facilities Source: ACS Publications URL
  • Title: SAFETY DATA SHEET BISPHENOL-A Source: KPB URL
  • Title: ToxPoint: Waste incineration management of plastic materials—an issue of increasing global public health importance Source: NIH / PMC URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Safety data sheet - Daikin Chemicals Source: Daikin Chemicals URL

Sources

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